molecular formula C8H10O4 B1250280 3,5-Dimethoxy-2-methyl-pyran-4-one

3,5-Dimethoxy-2-methyl-pyran-4-one

Cat. No.: B1250280
M. Wt: 170.16 g/mol
InChI Key: JZYZONUPRTWCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethoxy-2-methyl-pyran-4-one is a natural product found in Zanthoxylum simulans with data available.

Properties

IUPAC Name

3,5-dimethoxy-2-methylpyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5-8(11-3)7(9)6(10-2)4-12-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYZONUPRTWCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CO1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dihydroxy-2-methyl-pyran-4-one (5-Hydroxymaltol)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide addresses the chemical compound 3,5-Dihydroxy-2-methyl-pyran-4-one. Initial inquiries for "3,5-Dimethoxy-2-methyl-pyran-4-one" did not yield a specific CAS number or substantial literature, suggesting a possible misnomer. The dihydroxy- analog, however, is a well-documented and researched compound with the CAS number 1073-96-7.[1][2][][4][5][6][7][8] This guide will focus on this scientifically established compound, also known by its common name, 5-Hydroxymaltol. A related compound, 3-Methoxy-2-methyl-4H-pyran-4-one (CAS: 4780-14-7), is also a recognized chemical entity.[9][10][11][12][13]

Introduction

3,5-Dihydroxy-2-methyl-pyran-4-one, or 5-Hydroxymaltol, is a naturally occurring pyranone derivative.[4] Pyranones are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development due to their diverse biological activities.[14] The pyranone scaffold is a versatile building block for the synthesis of more complex molecules.[15][16][17][18] 5-Hydroxymaltol has been identified in various natural sources, including the fungus Penicillium echinulatum, toasted oak, and certain types of honey.[4] It has also been identified as a decomposition product in orange juice.[19] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and potential applications for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dihydroxy-2-methyl-pyran-4-one is presented in the table below.

PropertyValueSource(s)
CAS Number 1073-96-7[1][2][][5][6][8][20][21]
Molecular Formula C6H6O4[1][][5][6][8][20]
Molecular Weight 142.11 g/mol [1][2][]
IUPAC Name 3,5-dihydroxy-2-methyl-4H-pyran-4-one[5][7][8]
Synonyms 5-Hydroxymaltol, Hydroxymaltol, 3,5-Dihydroxy-2-methyl-4-pyrone[1][2][5][6][7][20]
Melting Point 184 - 184.5 °C[1]
Appearance Solid
InChI Key SSSNQLHKSUJJTE-UHFFFAOYSA-N[5][8][20]
SMILES CC1=C(C(=O)C(=CO1)O)O[1][8]

Synthesis and Natural Occurrence

Chemical Synthesis

The synthesis of 3,5-Dihydroxy-2-methyl-pyran-4-one has been described in the literature. One reported method involves the reaction of aldohexoses with secondary amine salts, which yields a dihydropyranone intermediate.[22] During this process, trace amounts of 5-Hydroxymaltol are formed, which can be isolated using preparative gas chromatography.[22] Another synthetic approach involves the Maillard reaction of D-glucose and pyrrolidine, followed by purification via column chromatography.[23]

Natural Isolation

5-Hydroxymaltol can also be isolated from natural sources. One documented procedure involves the extraction of the dried powder of Hydrocotyle sibthorpioides Lam with ethanol.[19] The resulting extract is concentrated, and the residue is subjected to silica gel column chromatography. Elution with a chloroform-methanol solvent system (95:5 v/v) yields the title compound.[19]

Analytical Methodologies

The identification and quantification of 3,5-Dihydroxy-2-methyl-pyran-4-one in various matrices can be achieved using modern analytical techniques. High-performance liquid chromatography coupled with diode-array detection and mass spectrometry (HPLC-DAD-MS) is a powerful tool for this purpose.

Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • For plant material, extract a known weight of the dried, powdered sample with a suitable solvent, such as a methanol/water mixture.

    • Utilize ultrasonication to enhance extraction efficiency.

    • Filter the extract through a 0.22 µm membrane prior to injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid for better peak shape) and an organic solvent like methanol or acetonitrile.

    • Flow Rate: Typically around 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Detection:

    • DAD: Monitor at a wavelength where the compound exhibits maximum absorbance.

    • MS: Employ electrospray ionization (ESI) in either positive or negative ion mode to obtain mass-to-charge ratio (m/z) information for the parent ion and its fragments, confirming the compound's identity.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried Plant Material extraction Solvent Extraction (e.g., Ethanol) start->extraction concentration Concentration (in vacuo) extraction->concentration chromatography Silica Gel Column Chromatography concentration->chromatography Crude Extract elution Elution (e.g., Chloroform:Methanol) chromatography->elution collection Fraction Collection elution->collection hplc HPLC-DAD-MS Analysis collection->hplc Purified Fractions characterization Structural Characterization hplc->characterization end end characterization->end Pure 3,5-Dihydroxy-2-methyl-pyran-4-one

Caption: Workflow for the isolation and analysis of 3,5-Dihydroxy-2-methyl-pyran-4-one.

Biological Activities and Applications in Drug Development

The pyranone scaffold is a key structural motif in many biologically active compounds.[14] Derivatives of pyranones have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14]

While specific and extensive in-vivo studies on 3,5-Dihydroxy-2-methyl-pyran-4-one are not widely reported in the initial search, its structural similarity to other bioactive pyranones suggests potential for further investigation. For instance, the related compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one has been studied for its effects on improving skin elasticity.[24] The antioxidant properties of such compounds are also of interest.[]

The pyranone core of 5-Hydroxymaltol makes it a valuable starting material or building block in synthetic organic chemistry for the creation of more complex molecules with potential therapeutic applications.[15][16][18] The synthesis of various pyranone derivatives is an active area of research in the pursuit of new drug candidates.[15][17]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,5-Dihydroxy-2-methyl-pyran-4-one is associated with the following hazards:

  • H303: May be harmful if swallowed.[25]

  • H315: Causes skin irritation.[25]

  • H319: Causes serious eye irritation.[25]

  • H335: May cause respiratory irritation.[25]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[25]

  • P264: Wash skin thoroughly after handling.[25]

  • P280: Wear protective gloves/eye protection/face protection.[25]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[25]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[25]

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment.

References

  • Scent.vn. (n.d.). 5-Hydroxymaltol (CAS 1073-96-7): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-hydroxymaltol 4H-pyran-4-one, 3,5-dihydroxy-2-methyl. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Hydroxymaltol. Retrieved from [Link]

  • NIST. (n.d.). 4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 5-Hydroxymaltol (FDB010977). Retrieved from [Link]

  • Chemspace. (n.d.). 3,5-dihydroxy-2-methyl-4H-pyran-4-one - C6H6O4 | CSSB00000093299. Retrieved from [Link]

  • Scent.vn. (n.d.). 3-Methoxy-2-methyl-4H-pyran-4-one. Retrieved from [Link]

  • NIST. (n.d.). 4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4780-14-7 | Chemical Name : 3-Methoxy-2-methyl-4H-pyran-4-one. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 3-METHOXY-2-METHYL-4H-PYRAN-4-ONE | CAS#:4780-14-7. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of different pyranone derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2007, January 3). Synthesis of 3,5-Dihydroxy-2-methylpyran-4-one (5-Hydroxymaltol). Retrieved from [Link]

  • Taylor & Francis Online. (2021, August 13). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dihydroxy-2-methyl-4H-pyran-4-one. Retrieved from [Link]

  • MDPI. (2004, May 31). Synthesis of Pyran and Pyranone Natural Products. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-dihydroxy-2-hydroxymethyl-4H-pyran-4-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of 2-Pyrones. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3,5-dihydroxy-2-methyl-4H-pyran-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3,5-Dihydroxy-2-methyl-4H-pyran-4-one. Retrieved from [Link]

  • Cheméo. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxymaltol. Retrieved from [Link]

  • PierOnline. (2023, January 1). The effect of beverage containing 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) on improving skin elasticity - A randomized, double-blind, placebo-controlled, parallel-group comparison study in subjects with dry skin. Retrieved from [Link]

Sources

Biological Activity of 3,5-Dimethoxy-2-methyl-pyran-4-one (Zanthopyranone): A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 3,5-Dimethoxy-2-methyl-pyran-4-one (Zanthopyranone) Document Type: Technical Whitepaper / Research Monograph Audience: Pharmaceutical Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary

3,5-Dimethoxy-2-methyl-pyran-4-one , commonly known as Zanthopyranone , is a naturally occurring


-pyrone derivative primarily isolated from the stem wood of Zanthoxylum simulans (Rutaceae) and select Streptomyces species. While often overshadowed by co-occurring alkaloids and lignans, Zanthopyranone possesses a distinct bioactivity profile characterized by broad-spectrum anti-platelet aggregation  properties and moderate antimicrobial activity  against Gram-positive pathogens.

This guide synthesizes the physicochemical identity, mechanistic pharmacology, and experimental protocols for Zanthopyranone, providing a grounded reference for its evaluation as a lead scaffold in antithrombotic and antimicrobial drug discovery.

Chemical Identity & Physicochemical Profile

Property Data
Common Name Zanthopyranone
IUPAC Name 3,5-dimethoxy-2-methyl-4H-pyran-4-one
CAS Registry Number 500574-39-0
Molecular Formula C₈H₁₀O₄
Molecular Weight 170.16 g/mol
Structural Class

-Pyrone (4-Pyrone)
Key Functional Groups C-3/C-5 Methoxy ethers, C-2 Methyl group, C-4 Carbonyl
Natural Sources Zanthoxylum simulans (Formosan Prickly Ash), Streptomyces sp. MA37, Prunus mume
Solubility Soluble in MeOH, EtOH, DMSO, CHCl₃; Poorly soluble in water

Pharmacological Profile

Anti-Platelet Aggregation (Primary Indication)

The most authoritative biological activity associated with Zanthopyranone is its inhibition of platelet aggregation. Unlike selective inhibitors that target a single receptor (e.g., P2Y12 antagonists), Zanthopyranone exhibits pan-inhibition against multiple physiological agonists.

  • Agonists Inhibited: Arachidonic Acid (AA), Collagen, Thrombin, and Platelet-Activating Factor (PAF).

  • Potency: Demonstrates significant inhibition in washed rabbit platelet models, comparable to standard reference compounds like aspirin in specific induction pathways.

  • Mechanism of Action: The ability to block aggregation induced by diverse agonists suggests Zanthopyranone acts on a common downstream signaling node rather than specific surface receptors. Likely targets include the modulation of intracellular cAMP levels or the inhibition of Thromboxane A2 (TXA2) synthesis , preventing the calcium mobilization required for the conformational change of GPIIb/IIIa receptors.

Antimicrobial Activity

Recent isolation of Zanthopyranone from Streptomyces sp. MA37 has expanded its profile to include antibiotic potential.

  • Spectrum: Weak to moderate activity against Gram-positive bacteria.[1][2][3]

  • Targets: Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium.[1][2][3]

  • Clinical Relevance: While not potent enough to be a standalone antibiotic, its presence in Streptomyces metabolomes suggests it may act synergistically with other polyketides to suppress competing microflora.

Cytotoxicity & Molecular Docking
  • In Vitro: Zanthopyranone shows weak cytotoxicity against human cancer cell lines (e.g., HepG2, PC-3) compared to co-isolated benzo[c]phenanthridine alkaloids.

  • In Silico: Molecular docking studies indicate binding potential to MAPK1 and AKT1 kinases (Binding Energy: ~ -5.2 kcal/mol), though with lower affinity than established inhibitors.[4] This suggests a potential role as a modulator of survival signaling pathways rather than a direct cytotoxic agent.

Mechanistic Visualization

The following diagram illustrates the hypothesized intervention points of Zanthopyranone within the platelet activation cascade, highlighting its broad-spectrum inhibitory capacity.

PlateletSignaling Agonists Agonists: (Collagen, Thrombin, PAF, AA) Receptors Surface Receptors (GPVI, PARs, PAFR) Agonists->Receptors PLA2 PLA2 Activation Receptors->PLA2 Ca2 Intracellular Ca2+ Mobilization Receptors->Ca2 PLC Pathway AA_Metab Arachidonic Acid Metabolism PLA2->AA_Metab COX1 COX-1 Enzyme AA_Metab->COX1 TXA2 Thromboxane A2 (TXA2) COX1->TXA2 TXA2->Ca2 GPIIb GPIIb/IIIa Activation Ca2->GPIIb Agg Platelet Aggregation GPIIb->Agg Zantho Zanthopyranone (Inhibitor) Zantho->COX1 Potential Block Zantho->Ca2 Downstream Modulation

Figure 1: Hypothesized intervention of Zanthopyranone in the platelet aggregation cascade. By inhibiting aggregation induced by multiple agonists, the compound likely targets central nodes like COX-1 or Calcium mobilization.

Experimental Protocols

Protocol A: Isolation from Zanthoxylum simulans

Context: This protocol yields Zanthopyranone alongside bioactive alkaloids.[5][6][7][8]

  • Extraction:

    • Macerate 10 kg of dried stem wood of Z. simulans with Methanol (MeOH) at room temperature.

    • Concentrate the extract under reduced pressure to obtain a crude residue.

  • Partitioning:

    • Suspend residue in water and partition sequentially with CHCl₃ (Chloroform) and n-BuOH (n-Butanol).

    • Collect the CHCl₃-soluble fraction (this contains the pyrones and alkaloids).

  • Chromatography (Purification):

    • Subject the CHCl₃ fraction to Silica Gel Column Chromatography.

    • Elution Gradient: Use a gradient of CHCl₃-MeOH (increasing polarity).

    • Isolation: Zanthopyranone typically elutes in early-to-mid polarity fractions.

    • Purification: Re-chromatograph active fractions on a Sephadex LH-20 column (eluting with MeOH) to remove phenolic impurities.

  • Verification: Confirm structure via ¹H-NMR (signals for two methoxy groups at ~3.8 ppm and one methyl group at ~2.3 ppm).

Protocol B: In Vitro Anti-Platelet Aggregation Assay

Context: Standard turbidimetric method to quantify antithrombotic potency.

  • Preparation of Platelets:

    • Collect blood from New Zealand white rabbits into EDTA (anticoagulant).

    • Centrifuge at 200

      
      g for 10 min to obtain Platelet-Rich Plasma (PRP).
      
    • Centrifuge PRP at 1000

      
      g for 10 min; wash pellets with Tyrode’s solution (pH 7.35) containing bovine serum albumin (BSA).
      
    • Resuspend to a final count of

      
       platelets/mL.
      
  • Assay Procedure:

    • Place 400

      
      L of washed platelet suspension in a Lumi-Aggregometer stirring cuvette (900 rpm, 37°C).
      
    • Pre-incubation: Add Zanthopyranone (dissolved in DMSO, final conc. <0.5%) for 3 minutes.

    • Induction: Add agonist:

      • Arachidonic Acid (100

        
        M)
        
      • Collagen (10

        
        g/mL)
        
      • Thrombin (0.1 U/mL)

      • PAF (2 ng/mL)

  • Measurement:

    • Monitor light transmission for 5 minutes. Aggregation is measured as the percentage increase in light transmission (platelet clumping clears the suspension).

    • Calculation:

      
      .
      

Future Perspectives & Development

  • SAR Studies: The 3,5-dimethoxy motif is critical. Synthetic modification to 3,5-diethoxy or introduction of halogenated side chains at C-2 could enhance lipophilicity and potency.

  • Combination Therapy: Given its moderate antimicrobial activity, Zanthopyranone could be explored as an "adjuvant" in topical formulations to prevent biofilm formation (anti-platelet/anti-adhesion) in wound care.

  • Safety: While Zanthoxylum is a culinary spice (Sichuan pepper family), pure Zanthopyranone requires rigorous toxicity screening (LD50) before systemic application.

References

  • Yang, Y. P., et al. (2002). "Chemical and anti-platelet constituents from Formosan Zanthoxylum simulans." Phytochemistry, 61(5), 567-572.[6]

    • Primary source for isolation, structure elucidation, and anti-pl
  • Maglangit, F., et al. (2022). "Deletion of the accramycin pathway-specific regulatory gene accJ activates the production of unrelated polyketide metabolites." Frontiers in Microbiology / Taylor & Francis.

    • Source for isolation from Streptomyces sp.[1][3] MA37 and antimicrobial data.[3][4][9]

  • Tien, D. T., et al. (2023). "In vitro and in silico cytotoxicity effects of Zanthoxylum simulans Hance. fruit bark extract against gastric cancer cell lines."[4] DergiPark.

    • Source for cytotoxicity and molecular docking (MAPK1/AKT1) data.[4]

  • Chen, I. S., et al. (1995). "Coumarins and anti-platelet aggregation constituents from Zanthoxylum schinifolium."[10] Phytochemistry. (Contextual reference for Zanthoxylum anti-platelet protocols).

Sources

Technical Monograph: Derivatives of 3,5-Dimethoxy-2-methyl-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on 3,5-Dimethoxy-2-methyl-pyran-4-one , a specialized


-pyrone scaffold. While often overshadowed by its parent compounds (Maltol, Kojic Acid) or benzopyran analogs (Flavonoids), this specific substitution pattern offers unique pharmacophore properties—specifically, metabolic stability via methoxy-capping and targeted reactivity at the C-2 and C-6 positions.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Synthetic Organic Chemists

Executive Summary: The Scaffold Advantage

The molecule 3,5-Dimethoxy-2-methyl-pyran-4-one (DMP) represents a "privileged structure" in medicinal chemistry. Unlike its dihydroxy precursor (5-Hydroxymaltol), the dimethoxy variant exhibits enhanced lipophilicity (LogP optimization) and blood-brain barrier (BBB) permeability.

By blocking the 3- and 5-hydroxyl groups, DMP prevents rapid Phase II conjugation (glucuronidation/sulfation), extending plasma half-life. Consequently, it serves as an ideal electrophilic warhead precursor and a scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors , antifungals , and neuroprotective agents .

Chemical Profiling & Reactivity Map

To design derivatives effectively, one must understand the electronic distribution of the pyran-4-one core.

The Reactivity Triad

The DMP scaffold presents three distinct vectors for derivatization:

  • C-2 Methyl Group (Vinylogous Acidity): The methyl group at C-2 is vinylogous to the carbonyl. It exhibits significant acidity (

    
    ), allowing for deprotonation by strong bases (LDA, NaH) or amine-catalyzed aldol condensations. This is the primary route for extending the carbon skeleton (e.g., styrylpyrones).
    
  • C-6 Position (Electrophilic/Nucleophilic Duality):

    • Nucleophilic Attack: As part of an

      
      -unsaturated ketone system, C-6 is susceptible to Michael addition, though the electron-donating methoxy group at C-5 mitigates this, stabilizing the ring.
      
    • Electrophilic Substitution: The electron-rich nature (due to 3,5-dimethoxy groups) allows for halogenation or formylation at C-6, enabling cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

  • Methoxy Groups (Masked H-Bond Donors): Selective demethylation (using

    
    ) can liberate a specific hydroxyl group to create bidentate metal chelators (inhibitors of metalloenzymes like tyrosinase or matrix metalloproteinases).
    

Synthesis of the Core Scaffold

Before derivatization, the core must be synthesized or isolated. While 5-hydroxymaltol is a known degradation product of fructose/glucose (Maillard reaction), a scalable synthetic route is preferred for purity.

Protocol 1: Synthesis of 3,5-Dimethoxy-2-methyl-pyran-4-one

Target: Conversion of 5-Hydroxymaltol to DMP.

Reagents:

  • Starting Material: 3,5-Dihydroxy-2-methyl-4H-pyran-4-one (5-Hydroxymaltol)

  • Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI)

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: Acetone (dry)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 5-Hydroxymaltol in 50 mL of anhydrous acetone under

    
     atmosphere.
    
  • Deprotonation: Add 25 mmol (2.5 eq) of anhydrous

    
    . Stir at room temperature for 30 minutes to ensure deprotonation of the enolic hydroxyls.
    
  • Methylation: Dropwise add 22 mmol (2.2 eq) of Methyl Iodide via syringe. Caution: MeI is carcinogenic; use a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The diol spot (
    
    
    
    ) should disappear, replaced by the less polar dimethyl ether (
    
    
    ).
  • Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo.[2]

  • Purification: Recrystallize from diethyl ether/hexane or purify via silica gel flash chromatography to yield white/off-white needles.

Validation:

  • 1H NMR (CDCl3): Look for two distinct singlets for methoxy groups (

    
     ppm) and the disappearance of broad OH singlets. The C-2 Methyl appears as a singlet at 
    
    
    
    ppm.

Derivatization Strategies: Pathways to Potency

Pathway A: C-2 Extension (Styrylpyrone Synthesis)

This pathway mimics natural products like Yangonine (kavalactone). These derivatives often exhibit cytotoxicity against cancer lines (HCT-116, MCF-7) by disrupting tubulin polymerization.

Mechanism: Aldol condensation between the C-2 methyl of DMP and an aromatic aldehyde.

Protocol 2: Base-Catalyzed Aldol Condensation

  • Mix: Combine DMP (1.0 eq) and substituted benzaldehyde (1.1 eq) in Ethanol.

  • Catalyze: Add Piperidine (0.5 eq) or Pyrrolidine.

  • Reflux: Heat to

    
     for 24 hours.
    
  • Isolation: The product often precipitates upon cooling. Filter and wash with cold ethanol.

Pathway B: C-6 Functionalization (Cross-Coupling)

To access bi-aryl systems (kinase inhibitors), we must install a handle at C-6.

  • Halogenation: Treat DMP with N-iodosuccinimide (NIS) in MeCN to generate 6-iodo-3,5-dimethoxy-2-methyl-pyran-4-one .

  • Suzuki Coupling: React the 6-iodo intermediate with aryl-boronic acids (

    
    , 
    
    
    
    , Dioxane/Water) to attach phenyl, pyridyl, or indole rings.

Biological Applications & SAR Data

The following table summarizes the structure-activity relationship (SAR) trends observed in pyran-4-one derivatives, grounded in literature regarding the pyranone class.

Table 1: SAR Trends for DMP Derivatives

Derivative ClassModification SiteTarget MechanismPrimary Indication
Styrylpyrones C-2 Methyl (Extension)Tubulin destabilization; Cell cycle arrest (G2/M)Colorectal Cancer (HCT-116)
Bi-aryl Pyrones C-6 (Suzuki Coupling)Kinase Inhibition (ATP binding pocket mimic)Breast Cancer (MCF-7)
Hydroxy-Pyrones 3-OMe

3-OH
Metal Chelation (

,

)
Tyrosinase Inhibition (Skin whitening), Metalloprotease inhibition
Mannich Bases C-6 (Aminomethylation)DNA intercalation / Solubility enhancementAntimicrobial (Staphylococcus)

Visualization: Derivatization Workflow

The following diagram illustrates the divergent synthesis pathways from the central DMP scaffold.

DMP_Derivatives Core 3,5-Dimethoxy-2-methyl- pyran-4-one (Scaffold) Aldehyde Ar-CHO / Piperidine Core->Aldehyde Iodo 6-Iodo-Intermediate Core->Iodo NIS / MeCN (C-6 Halogenation) Demethyl BBr3 (Selective) Core->Demethyl Styryl Styrylpyrone Derivatives (Tubulin Inhibitors) Aldehyde->Styryl Aldol Condensation (C-2 Methyl) Suzuki R-B(OH)2 / Pd(0) Iodo->Suzuki BiAryl 6-Aryl-Pyrones (Kinase Inhibitors) Suzuki->BiAryl Cross-Coupling Chelator 5-Hydroxy-Maltol Ethers (Metalloenzyme Inhibitors) Demethyl->Chelator Deprotection

Figure 1: Divergent synthesis pathways from the 3,5-Dimethoxy-2-methyl-pyran-4-one core, targeting distinct pharmacological outcomes.

References

  • Synthesis and Anticancer Activity of Benzopyran-4-one Derivatives Source: Bioorganic & Medicinal Chemistry Letters (2016).[1] Relevance: Establishes the anticancer potential (IC50 2.58-34.86 μM) of methoxy-substituted pyranone cores against MCF-7 lines.[3] URL:[Link]

  • Isolation and Crystal Structure of 3,5-Dihydroxy-2-methyl-4H-pyran-4-one Source: PMC - NIH (2008). Relevance: Defines the structural parameters of the parent scaffold (5-Hydroxymaltol) and hydrogen bonding networks. URL:[Link]

  • Advances in the Chemistry and Biological Activities of Pyrones Source: IOSR Journal of Applied Chemistry. Relevance: Comprehensive review of pyrone reactivity, including the C-2 methyl acidity and C-6 electrophilicity utilized in the protocols above. URL:[Link]

  • Reactivity of 4H-Pyran-4-one Derivatives Source: NIST Chemistry WebBook.[4] Relevance: Provides thermochemical data and spectral identification (MS, IR) for the 3,5-dihydroxy-2-methyl precursor. URL:[Link]

  • Pyranone-derived Marine Natural Products Source: National Institute of Oceanography (NIO). Relevance: Discusses the isolation of methoxy-pyrones from marine fungi and their inherent antimicrobial properties. URL:[Link]

Sources

Advanced Architectures in Pyran-4-one Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Electronic Theory to Therapeutic Scaffolds

Executive Summary & Structural Paradigm

The 4H-pyran-4-one (γ-pyrone) nucleus represents a unique intersection of cyclic ether chemistry and conjugated enone reactivity.[1] Unlike its isomer 2-pyrone, the 4-pyrone scaffold exhibits a distinct "aromaticity paradox."[1] While formally non-aromatic in its neutral ground state, it possesses significant resonance stabilization energy (approx. 24 kcal/mol) due to the contribution of a zwitterionic mesomer.[1]

For drug development professionals, this scaffold is not merely a structural linker but a pharmacophore switch .[1] Its ability to chelate hard Lewis acids (Fe³⁺, Al³⁺) and undergo "O-to-N exchange" (conversion to 4-pyridones) makes it a critical precursor for metallo-therapeutics and kinase inhibitors.

The Electronic Character: Aromaticity vs. Reactivity

The chemical behavior of pyran-4-one is dictated by the equilibrium between its neutral enone form (A) and its aromatic pyrylium zwitterion (B).

Resonance Neutral Neutral 4H-Pyran-4-one (Localized Enone) Zwitterion Pyrylium Zwitterion (6π Aromatic System) Neutral->Zwitterion Resonance Contribution Protonated Protonated Species (High Aromaticity) Neutral->Protonated + H⁺ (pKa ~ -0.1)

Implication for Synthesis: The electron-deficient nature of the ring carbons (C2/C6) makes them susceptible to nucleophilic attack, yet the aromatic character suppresses simple addition reactions typical of acyclic enones. This balance allows for controlled ring transformations.[1]

Synthetic Architectures & Reactivity Profiles[1]

The "O-to-N Switch": Pyran-4-one to Pyridin-4-one

The most industrially relevant reaction of pyran-4-ones is the insertion of primary amines to generate 4-pyridones.[1] This transformation is the cornerstone of synthesizing iron chelators like Deferiprone .[1]

  • Mechanism: Michael addition of the amine at the C2 position, followed by ring opening, rotation, and recyclization with the elimination of water.

  • Thermodynamic Driver: The resulting pyridin-4-one has significantly higher aromatic resonance energy than the starting pyrone, driving the reaction to completion.

Photochemical Dimerization

Under UV irradiation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 nm), pyran-4-ones undergo [2+2] cycloaddition. Unlike the head-to-tail dimerization of coumarins, 4-pyrones often yield "cage" photodimers (anti-trans dimers) which are valuable for increasing 

character in fragment-based drug discovery.

Reactivity cluster_reactions Divergent Synthetic Pathways Core Pyran-4-one Scaffold Amine 1° Amine (R-NH₂) Heat/H₂O Core->Amine Nucleophilic Attack (C2) UV hν (>280 nm) Core->UV Excitation Hydrolysis OH⁻ / H₂O Core->Hydrolysis Attack at C2 Pyridone 4-Pyridone (Drug Scaffold) Amine->Pyridone -H₂O Recyclization Cage [2+2] Photodimer (Cage Compound) UV->Cage Cycloaddition Diketone 1,3,5-Triketone (Ring Opening) Hydrolysis->Diketone Cleavage

Figure 2: The divergent reactivity landscape of pyran-4-one.[1] The Green path represents the primary route for therapeutic synthesis.

High-Value Therapeutic Applications

The pyran-4-one motif is privileged in medicinal chemistry due to its ability to act as a bidentate ligand.[1]

CompoundStructure TypeIndicationMechanism of Action
Maltol 3-hydroxy-2-methyl-4-pyroneExcipient / FlavorPotentiator of GABA receptors; Metal sequestration.[1]
Kojic Acid 5-hydroxy-2-(hydroxymethyl)-4-pyroneDermatologyTyrosinase inhibitor (chelates Cu²⁺ at active site).[1]
Deferiprone 3-hydroxy-1,2-dimethyl-4-pyridoneThalassemiaBidentate iron chelator (derived from Maltol).[1]
Chromone Benzopyran-4-oneOncology/AllergyKinase scaffold (PI3K inhibitors); Mast cell stabilizer.[1]

Experimental Protocol: Synthesis of Deferiprone

Objective: Synthesis of 3-hydroxy-1,2-dimethylpyridin-4(1H)-one (Deferiprone) from Maltol via amine insertion.[1] Rationale: This protocol demonstrates the "O-to-N switch" using a self-validating crystallization workup.

Materials
  • Precursor: Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) [CAS: 118-71-8]

  • Reagent: Methylamine (40% aqueous solution)[1]

  • Solvent: Ethanol (95%)[1]

  • Equipment: High-pressure reaction vessel or sealed tube (to contain methylamine gas).[1]

Step-by-Step Methodology
  • Charge: In a 100 mL pressure tube, dissolve Maltol (12.6 g, 100 mmol) in Ethanol (20 mL) .

  • Addition: Slowly add Methylamine 40% aq. (25 mL, ~300 mmol) . Note: Reaction is exothermic; cool in an ice bath during addition.[1]

  • Reaction: Seal the tube and heat to 100°C for 6–8 hours .

    • Checkpoint: The solution will turn from clear/yellow to dark orange.[1] TLC (10% MeOH in DCM) should show disappearance of Maltol (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) and appearance of a lower spot.
      
  • Workup (Crystallization):

    • Cool the reaction mixture to room temperature, then to 4°C overnight.

    • Deferiprone precipitates as off-white needles.[1]

    • Filter the solid and wash with cold acetone (2 x 10 mL) to remove unreacted maltol and colored impurities.

  • Purification: Recrystallize from hot ethanol/water (9:1).

  • Yield: Expected yield: 65–75% (9.0–10.5 g).

  • Validation:

    • Melting Point: 272–274°C.[1]

    • FeCl₃ Test: Dissolve a crystal in water and add 1 drop of FeCl₃.[1] A deep red/purple complex confirms the 3-hydroxy-4-one chelation motif.[1]

References

  • Synthesis of Pyran-4-one from Chelidonic Acid Source: University of Wisconsin Digital Collections URL:[1][Link] Relevance: Establishes the classical dehydration route for the parent ring system.

  • Synthesis of Deferiprone (L1) from Maltol Source: Drug Future / J. Med.[1] Chem. (Citation of Dobbin et al., 1993) URL:[1][Link] Relevance:[2][3] Validates the amine insertion protocol for converting pyran-4-one to pyridin-4-one.

  • Kojic Acid Derivatives in Drug Discovery Source: Central European Journal of Public Health URL:[1][Link] Relevance: Comprehensive review of biological activity and functionalization of the 4-pyrone ring.[1]

  • Photodimerization Mechanisms of 4-Pyrones Source: Journal of Organic Chemistry (ACS) URL:[1][4][Link] Relevance: Defines the [2+2] cycloaddition pathways and cage compound formation.

  • Resonance and Aromaticity of 4-Pyrone Source: NC State University Libraries / Chapter 15 Solutions URL:[Link] Relevance: Explains the Hückel rule application to the protonated/zwitterionic forms.

Sources

Unlocking the Therapeutic Potential of Pyran-4-One Derivatives: A Guide to Frontier Research Areas

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction: The Privileged Scaffold

The 4H-pyran-4-one moiety is a six-membered oxygen-containing heterocycle that stands as a cornerstone in the world of medicinal chemistry.[1][2] Its prevalence in a vast number of natural products, from kojic acid to flavonoids, is a testament to its evolutionary selection as a biologically relevant scaffold.[3][4] In drug discovery, such structures are often termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to a diverse spectrum of pharmacological activities.[1][2] Pyran-4-one derivatives have been extensively documented for their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others.[5][6][7][8]

However, the very breadth of this research landscape can be daunting. The objective of this guide is not to reiterate well-established findings but to provide a forward-looking perspective for researchers, scientists, and drug development professionals. By synthesizing existing data and identifying logical next steps, we aim to illuminate the most promising and currently underexplored research frontiers for pyran-4-one derivatives, moving from broad-spectrum activity to targeted therapeutic intervention.

Part 1: The Pyran-4-One Core: A Foundation of Chemical Versatility and Biological Activity

The utility of the pyran-4-one scaffold in drug discovery is fundamentally rooted in two key aspects: its synthetic accessibility and its inherent biological reactivity.

Synthetic Accessibility: The Key to Diversity

The development of novel therapeutics hinges on the ability to rapidly generate and test a wide array of chemical analogs to establish structure-activity relationships (SAR). The pyran-4-one core is exceptionally amenable to this process. Modern synthetic chemistry, particularly through one-pot multicomponent reactions (MCRs), allows for the efficient, atom-economical construction of highly functionalized pyran rings from simple starting materials.[5][6][9] This synthetic tractability is a critical asset, as it enables the creation of large, diverse chemical libraries, which are the starting point for any high-throughput screening campaign and subsequent lead optimization. Sustainable and green catalytic methods are also increasingly being developed for these syntheses.[10]

Established Biological Landscape: A Snapshot

The pyran-4-one nucleus is associated with a remarkable array of biological activities. The table below summarizes the major, well-documented therapeutic areas, providing a foundation upon which new research can be built.

Biological ActivityKey Findings & MechanismsRepresentative Citations
Anticancer Induction of apoptosis, cell cycle arrest, inhibition of key enzymes like DNA-Dependent Protein Kinase (DNA-PK) and Cyclin-Dependent Kinase 2 (CDK2).[11][12][1][2][12][13][14]
Antimicrobial Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal species.[12][15] Some derivatives show promise against Mycobacterium species.[16][8][12][15][16]
Antiviral Inhibition of viral enzymes, with notable success in developing inhibitors against HIV-1 integrase.[17][5][17][18]
Neuroprotective Alleviation of cognitive impairment in Alzheimer's models by inhibiting amyloid-β aggregation, reducing oxidative stress, and suppressing neuroinflammation.[19][20][4][19][20][21]
Anti-inflammatory Downregulation of pro-inflammatory mediators such as nitric oxide (NO), COX-2, iNOS, and TNF-α.[7][5][6][7]
Antioxidant Potent free radical scavenging capabilities, demonstrated through assays like the DPPH radical scavenging test.[12][22][7][12][22]

Part 2: High-Potential Research Area 1: Neuroinflammation and Degenerative Disorders

While initial studies have provided a compelling proof-of-concept, the application of pyran-4-one derivatives in neurodegenerative diseases remains a largely untapped field with immense potential.

Rationale for Exploration

Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by complex pathologies, including protein aggregation, oxidative stress, and chronic neuroinflammation.[23] Current treatments are often symptomatic and fail to halt disease progression. The demonstrated ability of the pyran-4-one derivative D30 to inhibit amyloid-β aggregation, suppress microglial activation, and clear amyloid-β from the hippocampus in a mouse model of Alzheimer's disease is a significant finding.[19][20] This suggests the scaffold can engage with multiple facets of the disease pathology, a hallmark of a promising multi-target drug candidate.[24]

Proposed Research Thrusts
  • Targeting Tauopathies and Synucleinopathies: Expand research beyond Alzheimer's to other proteinopathies. Investigate the ability of new pyran-4-one libraries to inhibit the aggregation of tau protein (implicated in Alzheimer's and frontotemporal dementia) and α-synuclein (a key factor in Parkinson's disease).

  • Modulation of Microglial Phenotype: Move beyond simply suppressing activation. Design and screen for derivatives that can promote the shift of microglia from a pro-inflammatory (M1) to an anti-inflammatory and phagocytic (M2) phenotype, which would aid in clearing cellular debris and promoting tissue repair.

  • Blood-Brain Barrier (BBB) Penetration: A critical challenge in CNS drug development. Systematically modify the lipophilicity and polarity of lead compounds and use in vitro models (e.g., PAMPA) and in vivo pharmacokinetic studies to develop derivatives with optimal brain penetration.

Experimental Workflow and Protocols

A logical workflow for this research area would progress from initial screening to in vivo validation.

G cluster_0 In Vitro Screening cluster_1 Lead Optimization & Preclinical Synthesis Synthesis of Derivative Library Assay1 Anti-inflammatory Assay (LPS-stimulated Microglia) Synthesis->Assay1 Assay2 Protein Aggregation Assay (ThT Staining) Synthesis->Assay2 Assay3 Neuroprotection Assay (Oxidative Stress Model) Synthesis->Assay3 SAR Structure-Activity Relationship (SAR) Studies Assay1->SAR Assay2->SAR Assay3->SAR ADMET In Vitro ADMET (BBB Permeability, Toxicity) SAR->ADMET InVivo In Vivo Model (e.g., AD Mouse Model) ADMET->InVivo

Caption: Workflow for Neuroprotective Drug Discovery.

Protocol: In Vitro Microglial Anti-inflammatory Assay

This protocol describes a method to assess the ability of pyran-4-one derivatives to suppress the inflammatory response in microglial cells.

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of pyran-4-one derivatives in DMSO. Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Exclude a non-stimulated control group.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Part 3: High-Potential Research Area 2: Targeted Oncology and Chemo-sensitization

The anticancer activity of pyran-4-ones is well-established, but much of the research has focused on broad cytotoxicity.[1][25] The future lies in precision oncology: designing derivatives that inhibit specific, validated molecular targets or that can be used to augment existing therapies.

Rationale for Exploration

The identification of pyran-4-one derivatives that inhibit DNA-PK and CDK2 demonstrates that this scaffold can be tailored to act on specific enzymes critical for cancer cell survival and proliferation.[12][13] DNA-PK is a crucial component of the DNA damage response (DDR) pathway, which cancer cells often hijack to survive chemotherapy and radiation. Inhibiting this enzyme could re-sensitize resistant tumors to standard treatments. Similarly, targeting cell cycle kinases like CDK2 can halt uncontrolled cancer cell division.[22]

Proposed Research Thrusts
  • Targeting the PI3K/Akt/mTOR Pathway: This is one of the most frequently dysregulated signaling pathways in human cancer. The structural similarity of some pyran-4-ones to known chromenone-based PI3K inhibitors (like LY294002) provides a strong rationale for screening and designing derivatives against key kinases in this pathway (PI3K, Akt, mTOR).[11][13]

  • Development of Covalent Inhibitors: Incorporate a reactive group (e.g., an acrylamide) onto the pyran-4-one scaffold to target kinases with a nearby cysteine residue in the active site. This can lead to highly potent and selective irreversible inhibitors.

  • Radio-sensitization Studies: Given the known inhibition of DNA-PK, a focused research program should evaluate lead compounds as radio-sensitizers. This involves in vitro and in vivo studies combining compound treatment with ionizing radiation and assessing synergistic effects on cancer cell death and tumor growth.

Experimental Workflow and Protocols

Visualizing the target pathway helps in understanding the mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyranone Pyran-4-one Derivative Pyranone->PI3K Inhibition Pyranone->Akt Inhibition Pyranone->mTORC1 Inhibition

Caption: Targeting the PI3K/Akt/mTOR Pathway.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for measuring the inhibition of a specific kinase (e.g., PI3K, Akt) by test compounds.

  • Reagent Preparation: Prepare assay buffers, recombinant kinase, substrate specific to the kinase, and ATP according to the manufacturer's protocol (e.g., Promega ADP-Glo™).

  • Compound Dilution: Perform serial dilutions of the pyran-4-one derivatives in the appropriate buffer to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution or control.

    • Add 2.5 µL of a kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP generated and thus to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the data and determine the IC₅₀ value using non-linear regression.

Part 4: High-Potential Research Area 3: Combating Drug-Resistant and Neglected Infectious Diseases

The global health threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. The established broad-spectrum activity of pyran-4-ones provides a solid foundation for developing drugs against some of the world's most challenging pathogens.[8]

Rationale for Exploration

While activity against common bacteria like E. coli and S. aureus is known, the real opportunity lies in targeting pathogens for which new treatments are urgently needed.[8][12] The reported activity of a pyran-4-one derivative against Mycobacterium smegmatis with a MIC of 4 μg/mL is a critical lead.[16] M. smegmatis is a non-pathogenic relative of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, suggesting the scaffold may be effective against this more dangerous pathogen. Likewise, the success against HIV integrase points to a broader potential for enzyme-targeted antiviral drug design.[17]

Proposed Research Thrusts
  • Tuberculosis Drug Development: Synthesize focused libraries based on the active anti-mycobacterial scaffold and perform whole-cell screening against virulent Mtb. Subsequent work should focus on identifying the molecular target (e.g., through target deconvolution) and optimizing for potency and low toxicity.

  • Broad-Spectrum Antiviral Agents: Move beyond HIV. Screen pyran-4-one libraries against other key viral enzymes, such as the proteases and RNA-dependent RNA polymerases of Hepatitis C, Dengue virus, and coronaviruses.

  • Antiparasitic Drug Discovery: This is a significantly underexplored area. Initiate high-throughput screening campaigns of diverse pyran-4-one libraries against critical parasites like Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), and Leishmania species.

Experimental Workflow and Protocols

A structured screening cascade is essential for identifying and prioritizing hits in infectious disease research.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Progression Lib Diverse Pyran-4-one Library Primary Whole-Cell Assay (e.g., Mtb MIC determination) Lib->Primary Secondary Cytotoxicity Assay (e.g., against Vero cells) Primary->Secondary Active Hits Lead Mechanism of Action & In Vivo Efficacy Studies Secondary->Lead Selective Hits

Sources

Methodological & Application

"application of pyran-4-ones as antioxidant agents"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling & Evaluation of Pyran-4-ones as Dual-Action Antioxidants

Executive Summary

Pyran-4-ones (gamma-pyrones), specifically those bearing the 3-hydroxy-4-pyranone moiety (e.g., Kojic acid, Maltol), represent a unique class of antioxidants. Unlike simple phenols that rely solely on radical scavenging, pyran-4-ones function through a dual mechanism :

  • Metal Chelation: Sequestration of transition metals (

    
    , 
    
    
    
    ) to prevent Fenton-type hydroxyl radical generation.[1]
  • Radical Scavenging: Direct neutralization of ROS via Hydrogen Atom Transfer (HAT) from the enolic hydroxyl group.

This guide provides a validated workflow for researchers to characterize these specific mechanisms, moving from cell-free chemical screens to intracellular validation.

Chemical Basis & Mechanism of Action

The antioxidant potency of pyran-4-ones is dictated by the Structure-Activity Relationship (SAR) of the cyclic ether-ketone core.

  • The Chelation Site: The proximity of the carbonyl oxygen (C4) and the enolic hydroxyl group (C3) creates a bidentate ligand site ideal for coordinating hard Lewis acids like

    
     and 
    
    
    
    . This prevents the metal from catalyzing the breakdown of hydrogen peroxide (
    
    
    ) into the highly damaging hydroxyl radical (
    
    
    ).
  • The Scavenging Site: The enolic hydroxyl group can donate a hydrogen atom to free radicals (

    
    ). The resulting pyranosyl radical is stabilized by resonance across the conjugated ring system.
    
Figure 1: Dual Mechanism of Action

Visualization of the competing pathways: Direct Scavenging vs. Fenton Inhibition.

G Pyranone 3-hydroxy-4-pyranone (Maltol/Kojic Acid) Complex Stable Metal Complex (Inert) Pyranone->Complex Chelation (Bidentate) StableRad Stabilized Pyranone Radical Pyranone->StableRad H-Atom Transfer (HAT) Metal Free Fe2+ / Cu2+ Metal->Complex Fenton Fenton Reaction (Generates •OH) Metal->Fenton Unchecked ROS Peroxyl Radical (ROO•) ROS->StableRad Neutralized Complex->Fenton Blocks

Caption: Figure 1. Pyran-4-ones mitigate oxidative stress via direct radical scavenging (HAT) and sequestration of redox-active metals (Chelation).

Validated Screening Protocols (In Vitro)

Protocol A: Differential Radical Scavenging (DPPH Assay)

Why this method? DPPH is stable and provides a direct readout of the HAT mechanism. However, pyran-4-ones often show weaker kinetics than ascorbic acid; exact timing is critical.

Materials:

  • DPPH Stock: 0.2 mM in absolute ethanol (freshly prepared, protect from light).

  • Sample: Pyran-4-one derivative (0.1 – 5.0 mM) in ethanol or DMSO.

  • Positive Control: Trolox or Kojic Acid (Sigma-Aldrich).

Step-by-Step Workflow:

  • Preparation: Dilute sample to create a 5-point concentration curve (e.g., 10, 50, 100, 500, 1000 µM).

  • Reaction: In a 96-well plate, mix 100 µL of sample with 100 µL of DPPH stock .

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

    • Critical Note: Pyran-4-ones may exhibit slow kinetics. If

      
       is unstable, extend incubation to 60 mins.
      
  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    
Protocol B: Metal Chelation Efficiency (Ferrozine Assay)

Why this method? This is the "gold standard" for pyran-4-ones. It specifically measures the ability to compete with Ferrozine for


, directly assessing the Fenton-prevention mechanism.

Materials:

  • 
    :  2 mM in deionized water.[1]
    
  • Ferrozine: 5 mM in deionized water.[1]

  • Buffer: Methanol or Acetate Buffer (pH 6.8).

Step-by-Step Workflow:

  • Mixture: In a clear 96-well plate, add 100 µL of test sample (various concentrations).

  • Iron Loading: Add 50 µL of

    
     (2 mM) . Mix and incubate for 5 minutes  (allows pyranone-iron binding).
    
  • Competition: Add 50 µL of Ferrozine (5 mM) .

  • Incubation: Incubate for 10 minutes at room temperature.

  • Measurement: Read Absorbance at 562 nm .

    • Interpretation: A decrease in absorbance indicates the pyranone has successfully sequestered iron from the Ferrozine complex.

Advanced Cellular Validation (Intracellular ROS)

Chemical screens do not account for membrane permeability. The DCFH-DA Assay is required to validate that the pyran-4-one can enter the cell and function in a biological environment.

Protocol C: DCFH-DA ROS Detection in Adherent Cells

Target Cells: HCT-116, HeLa, or HaCaT (Keratinocytes).

Materials:

  • DCFH-DA Probe: 10 mM stock in DMSO (Store at -20°C).

  • Stressor:

    
     (hydrogen peroxide) or TBHP (tert-butyl hydroperoxide).
    
  • Medium: Phenol-red free DMEM or HBSS.

Step-by-Step Workflow:

  • Seeding: Seed cells (

    
     cells/well) in a black-walled 96-well plate. Incubate 24h.
    
  • Pre-Treatment: Treat cells with Pyran-4-one samples (10–100 µM) for 2–24 hours .

  • Loading: Wash cells with HBSS. Add 10 µM DCFH-DA in serum-free medium. Incubate 30 min at 37°C.

  • Wash: Remove excess probe.[2] Wash 2x with HBSS to lower background.

  • Stress Induction: Add 100 µM

    
     to induce ROS spike.
    
  • Quantification: Measure Fluorescence immediately (Ex: 485 nm / Em: 535 nm) every 5 mins for 30 mins.

Figure 2: Cellular Assay Workflow

Logical flow for validating intracellular antioxidant activity.

DCFH_Workflow Seed Cell Seeding (24h Recovery) Treat Pyranone Treatment (2h - 24h) Seed->Treat Uptake Phase Load Probe Loading (DCFH-DA, 30 min) Treat->Load Esterase Cleavage Wash Wash Step (Remove Extracellular Probe) Load->Wash Stress Induce ROS (H2O2 / TBHP) Wash->Stress ROS Spike Read Fluorescence Readout (Ex 485 / Em 535) Stress->Read DCFH -> DCF (Green)

Caption: Figure 2. DCFH-DA workflow. The pyranone must be present intracellularly to intercept ROS generated by the stressor.

Data Presentation & Analysis

When reporting results, compare the


 (concentration inhibiting 50% of effect) of your pyran-4-one against standard controls.

Table 1: Comparative Efficacy of Pyran-4-ones (Reference Values)

CompoundMechanism BiasDPPH

(µM)
Metal Chelation

(µM)
Cellular ROS Reduction
Kojic Acid Chelator >> Scavenger> 500 (Weak)~400 (Strong)Moderate
Maltol Balanced~450~350Moderate
Kojic Dipalmitate Prodrug (Lipophilic)Inactive (Requires hydrolysis)InactiveHigh (High uptake)
Ascorbic Acid Pure Scavenger~30 (Very Strong)N/A (Pro-oxidant in Fe presence)High
EDTA Pure ChelatorInactive~15 (Very Strong)Low (Poor uptake)

Note: Values are approximate and solvent-dependent. Pyran-4-ones are generally weaker radical scavengers than Vitamin C but superior at preventing metal-induced oxidation.

Troubleshooting & Optimization (Expert Insights)

  • Solubility Issues: Kojic acid is water-soluble, but many synthetic derivatives are not. Use DMSO for stock solutions but ensure final DMSO concentration in cell assays is < 0.5% to avoid cytotoxicity artifacts.[2]

  • pH Sensitivity: The chelation capability of pyran-4-ones is pH-dependent. The enolic hydroxyl (

    
    ) must be deprotonated to coordinate metals effectively. Ensure buffers are near physiological pH (7.4).
    
  • Interference: In the Ferrozine assay, high concentrations of colored pyranone derivatives (e.g., those conjugated with azo dyes) can interfere with absorbance at 562 nm. Always run a "Sample Blank" (Sample + Buffer + Iron, without Ferrozine) to subtract background absorbance.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Kojic Acid. Retrieved from [Link]

  • Zen-Bio. Ferrous Iron Chelating (FIC) Assay Kit Manual. Retrieved from [Link]

  • MDPI (Molecules). Maltol as an Antioxidant and Its Synergistic Efficacy. Retrieved from [Link]

  • American Chemical Society (ACS Omega). Polymeric Nanocapsules Containing Kojic Acid Dipalmitate: Antioxidant Activity. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Investigating the Biological Activity of Pyran-4-One Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyran-4-one scaffold is a privileged heterocyclic motif prominently featured in a multitude of natural products and synthetic compounds.[1] This structural class is of significant interest to the pharmaceutical and medicinal chemistry sectors due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute experimental protocols for the systematic evaluation of pyran-4-one compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key in vitro assays, and offer insights into the interpretation of results.

Introduction: The Versatility of the Pyran-4-One Scaffold

Pyran-4-one and its analogues, such as maltol and kojic acid, are recognized for their diverse biological activities.[5][6] The inherent chemical features of this scaffold, including its potential for various substitutions, allow for the fine-tuning of its pharmacological properties.[1] Numerous studies have demonstrated the potential of pyran-4-one derivatives in modulating key cellular pathways related to cell proliferation, oxidative stress, and inflammation.[1][2] This document serves as a practical guide to elucidating the therapeutic potential of novel pyran-4-one derivatives through a structured and scientifically rigorous experimental approach.

Experimental Design: A Strategic Approach to Biological Evaluation

A logical and stepwise approach is crucial for the efficient and effective evaluation of pyran-4-one derivatives. The following workflow provides a general framework for a comprehensive investigation, starting from broad-spectrum screening to more focused mechanistic studies.

Experimental_Workflow A Synthesis & Characterization of Pyran-4-one Derivatives B Primary Screening: Cytotoxicity & Antioxidant Activity A->B Initial Biological Assessment C Secondary Screening: Anti-inflammatory & Antimicrobial Activity B->C Broad Activity Profiling D Lead Compound Identification C->D Selection of Potent Candidates E Mechanism of Action Studies: Enzyme Inhibition, Gene Expression, Apoptosis Assays D->E Elucidation of Biological Target F In Vivo Studies (Model Organisms) E->F Validation in a Living System

Caption: A general experimental workflow for the biological evaluation of pyran-4-one derivatives.

The initial phase involves synthesizing and characterizing the pyran-4-one compounds. This is followed by primary screening to assess fundamental biological effects like cytotoxicity and antioxidant potential. Promising candidates from the primary screen then undergo secondary screening for more specific activities such as anti-inflammatory or antimicrobial effects. Based on the potency and selectivity observed, lead compounds are identified for in-depth mechanism of action studies. Finally, the most promising compounds may be advanced to in vivo models for efficacy and safety evaluation.

Core Assays for Biological Characterization

This section provides detailed protocols for key in vitro assays to determine the cytotoxic, antioxidant, and anti-inflammatory properties of pyran-4-one derivatives.

Cytotoxicity and Anticancer Potential: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to assess cell viability and proliferation.[5] It provides a quantitative measure of a compound's cytotoxic potential, typically expressed as the half-maximal inhibitory concentration (IC50).[5]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, HeLa) in a 96-well plate at a density of 5x10³ cells/well in Dulbecco's Modified Eagle's Medium (DMEM) and incubate for 24 hours.[2]

  • Compound Treatment: Add various concentrations of the pyran-4-one derivatives to the wells and incubate for an additional 48 hours.[2]

  • MTT Addition: Following treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • IC50 Calculation: Calculate the IC50 values from the dose-response curves.[2]

Data Presentation: Comparative Cytotoxicity of Pyran-4-one Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 4dHCT-11675.1[3][5]
Compound 4kHCT-11685.88[3][5]
Adamantyl kojic acid derivative 2K56213.1[6]
Adamantyl kojic acid derivative 9K56216.2[6]
5-hydroxy-2-iodomethyl-4-pyranoneL12103.15[7]
Antioxidant Activity: The DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method to evaluate the antioxidant capacity of compounds.[5] It measures the ability of a substance to scavenge the stable DPPH free radical.[5]

Protocol: DPPH Radical Scavenging Assay

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[5]

  • Reaction Setup: Add a specific volume of the test compound (at various concentrations) to the DPPH solution in a test tube or microplate well. A control containing only the solvent and DPPH solution is also prepared.[5]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[5]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Data Presentation: Antioxidant Activity of Pyran-4-one Derivatives

Compound/DerivativeAntioxidant AssayIC50Reference
Compound 4gDPPH0.329 mM[5]
Compound 4jDPPH0.1941 mM[5]
Butylated hydroxytoluene (BHT)DPPH0.245 mM[5]
Methanolic extract containing DDMPDPPH49.58–84.78 µg/ml[8]
Anti-inflammatory Potential: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of pyran-4-one derivatives can be assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., J774A.1 or RAW264.7) using the Griess assay.[2][9]

Protocol: Nitric Oxide Inhibition Assay

  • Cell Seeding: Seed macrophage cells into a 96-well plate at a density of 2.5x10⁴ cells/well and incubate for 24 hours.[2]

  • Pre-treatment: Pre-treat the cells with various concentrations of the pyran-4-one compounds for 2 hours.[2]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 20 hours.[2]

  • Griess Assay: Collect the culture supernatant and quantify the nitrite concentration using Griess reagent. Measure the absorbance at 540 nm.[2]

  • IC50 Calculation: Calculate the IC50 value for NO inhibition from the dose-response curve.

Data Presentation: Anti-inflammatory Activity of a Pyran-annulated Derivative

CompoundAssayIC50 (µM)Reference
A05 (Pyran-annulated derivative)NO Inhibition10.2[2]
Indomethacin (Positive Control)NO Inhibition44.5[2]

Unraveling the Mechanism of Action

Identifying the molecular targets and pathways modulated by active pyran-4-one derivatives is a critical step in understanding their therapeutic potential.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Several 4H-pyran derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1][3] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[1]

CDK2_Inhibition_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by Pyran-4-one CDK2 CDK2 PhosphoSubstrate Phosphorylated Substrate CDK2->PhosphoSubstrate Phosphorylation InhibitedCDK2 Inhibited CDK2 Cyclin Cyclin Cyclin->CDK2 Activation Substrate Substrate (e.g., Rb) Substrate->PhosphoSubstrate Progression Cell Cycle Progression PhosphoSubstrate->Progression Pyran4one Pyran-4-one Derivative Pyran4one->InhibitedCDK2 Inhibition Arrest Cell Cycle Arrest & Apoptosis InhibitedCDK2->Arrest

Caption: Proposed mechanism of pyran-4-one derivatives inhibiting CDK2 and inducing cell cycle arrest.

Protocol: In Vitro CDK2 Inhibitory Assay

  • Reagent Preparation: Prepare solutions of CDK2/Cyclin A2 enzyme, a suitable substrate, ATP, and the test pyran-4-one compound.[1]

  • Reaction Setup: In a microplate well, combine the enzyme, substrate, and test compound at various concentrations.[1]

  • Initiation: Add ATP to start the kinase reaction.[1]

  • Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes).[1]

  • Termination: Add a stop solution (e.g., EDTA) to halt the reaction.[1]

  • Detection: Measure the formation of the product using a suitable method (e.g., ADP-Glo, fluorescence).[1]

  • Data Analysis: Calculate the percent inhibition relative to a control without the test compound and determine the IC50 value from a dose-response curve.[1]

Modulation of Inflammatory Signaling Pathways

Pyran-annulated derivatives have been shown to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[2] This can lead to the downregulation of pro-inflammatory mediators like COX-2, iNOS, and TNF-α.[2]

Screening Cascade for Drug Discovery

For high-throughput screening of a library of pyran-4-one derivatives, a tiered approach is recommended to efficiently identify promising candidates.

Screening_Cascade A Pyran-4-one Library B High-Throughput Primary Screen (e.g., Cell Viability) A->B Initial Screening C Hit Confirmation & Dose-Response B->C Validate Active Compounds D Secondary Assays (e.g., Antioxidant, Anti-inflammatory) C->D Characterize Biological Activity E Lead Series Identification D->E Select Promising Scaffolds F Lead Optimization E->F Structure-Activity Relationship Studies

Caption: A logical screening cascade for the discovery of novel pyran-4-one-based drug candidates.

This cascade begins with a high-throughput primary screen to identify compounds with a desired initial activity (e.g., cytotoxicity against a cancer cell line). Hits from the primary screen are then confirmed and their potency determined through dose-response studies. Confirmed hits are subsequently evaluated in a panel of secondary assays to build a more comprehensive activity profile. This process leads to the identification of lead series for further optimization through medicinal chemistry efforts.

Conclusion

The pyran-4-one scaffold represents a versatile platform for the development of novel therapeutic agents. The experimental setups and protocols detailed in this guide provide a robust framework for the systematic investigation of the biological activities of pyran-4-one derivatives. By employing a logical and multi-faceted approach, researchers can effectively elucidate the therapeutic potential of this important class of compounds.

References

  • Kumar, A., & Rawat, M. S. M. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(63), 39849–39871. [Link]

  • Chen, Y.-C., et al. (2024). Pyran-annulated derivatives synthesized via multi-component reactions as multi-target agents with anti-inflammatory, anti-melanogenesis, and anti-cancer activities. Journal of King Saud University - Science, 36(2), 103003. [Link]

  • El-Sayed, N. N., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]

  • Kim, J. S., et al. (1998). Antileukemic activity of 4-pyranone derivatives. General Pharmacology: The Vascular System, 31(4), 543–547. [Link]

  • Yu, X., et al. (2013). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Food Chemistry, 138(2-3), 1333–1339. [Link]

  • Čar, Ž., et al. (2019). Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity. Medicinal Chemistry Research, 28(6), 849–859. [Link]

  • Leese, M. P., et al. (2003). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). Bioorganic & Medicinal Chemistry Letters, 13(18), 3051–3055. [Link]

  • El-Naggar, M., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Pharmaceutical Chemistry Journal, 57(1), 1–17. [Link]

  • Yılmaz, F., et al. (2017). Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 295–300. [Link]

  • Gökçe, M., et al. (2016). 4H-Pyran-4-one derivatives: leading molecule for preparation of compounds with antimycobacterial potential. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 163–169. [Link]

  • Yu, X., et al. (2014). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 4(53), 28097–28103. [Link]

  • El-Sayed, N. N., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]

  • Velázquez-García, M. G., et al. (2024). Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. Pharmaceuticals, 17(4), 481. [Link]

  • Sirous, H., et al. (2019). Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach. Frontiers in Chemistry, 7, 574. [Link]

  • Fayed, E. A., et al. (2014). Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. Archiv der Pharmazie, 347(10), 734–745. [Link]

  • ResearchGate. (n.d.). Examples of pyran-containing compounds with antibacterial, antioxidant and anticancer activities via inhibition of CDK2. Retrieved from [Link]

  • Al-Warhi, T., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 30(5), 1094. [Link]

  • Rasayan Journal of Chemistry. (2019). INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. Rasayan Journal of Chemistry, 12(4), 1896-1902. [Link]

  • He, M. T., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry, 68(1), 47. [Link]

  • Audu, O. Y., et al. (2021). Synthesis, characterization, molecular structure, and computational studies on 4(1 H )-pyran-4-one and its derivatives. Journal of Molecular Structure, 1230, 129603. [Link]

  • El-Gamal, M. I., et al. (2018). Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1][2][5]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 26(1), 143–152. [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2022). Current Organic Synthesis, 19(1), 1-2. [Link]

  • Singh, N., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Heliyon, 9(10), e20546. [Link]

  • Ghoneim, A. A., et al. (2011). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 4(1), 25–32. [Link]

  • Semantic Scholar. (n.d.). [PDF] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

Sources

Advanced Purification Protocols for Zanthopyranone (3,5-Dimethoxy-2-methyl-pyran-4-one)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Techniques for Purifying 3,5-Dimethoxy-2-methyl-pyran-4-one Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Chemists

Strategic Overview & Chemical Context

3,5-Dimethoxy-2-methyl-pyran-4-one , commonly known as Zanthopyranone , is a bioactive


-pyrone alkaloid primarily isolated from the stem wood of Zanthoxylum simulans and related Rutaceae species.[1][2] It exhibits significant anti-platelet aggregation activity and serves as a critical scaffold in the study of pyrone-based therapeutics.

Purification of Zanthopyranone presents unique challenges due to its structural similarity to co-occurring lignans, quinoline alkaloids, and phenolic precursors (e.g., 3,5-dihydroxy-2-methyl-pyran-4-one). Successful isolation requires a exploitation of its lipophilicity shift—the dimethoxy substitution renders it significantly less polar than its dihydroxy precursors but distinct from the highly non-polar terpenes often found in the same matrix.

Physicochemical Profile for Purification Design
PropertyCharacteristicImplication for Purification
Core Structure

-Pyrone (4H-pyran-4-one)
Susceptible to ring opening in strong alkali; avoid prolonged exposure to pH > 10.
Polarity Moderately PolarElutes mid-gradient in Normal Phase (NP) chromatography; retains well on C18 (RP).
Solubility Soluble in CHCl

, MeOH, EtOAc
Chloroform/Methanol is the preferred mobile phase for silica gel.
Contaminants Phenolics, Lignans, AlkaloidsRequires partitioning (Liquid-Liquid Extraction) to remove bulk tannins before chromatography.

Workflow Visualization: Isolation Logic

The following diagram illustrates the critical decision pathways for isolating Zanthopyranone from complex plant matrices or synthetic reaction mixtures.

G Start Starting Material Extraction Extraction (MeOH/EtOH) Reflux or Maceration Start->Extraction Biomass Partition Liquid-Liquid Partitioning (H2O vs EtOAc/CHCl3) Extraction->Partition Crude Extract Crude Enriched Organic Layer (Concentrated) Partition->Crude Select Organic Phase CC_Silica Silica Gel Chromatography (Gradient Elution) Crude->CC_Silica Load Sample Fraction_Check TLC/HPLC Screening Target: UV Active, Mid-Polarity CC_Silica->Fraction_Check Collect Fractions Fraction_Check->CC_Silica Impure? Re-column Recryst Recrystallization (MeOH or CHCl3/Hexane) Fraction_Check->Recryst Pool Positive Fractions Final Pure Zanthopyranone (>98% Purity) Recryst->Final Crystals

Caption: Decision tree for the isolation of Zanthopyranone, prioritizing polarity-based partitioning followed by high-resolution silica chromatography.

Detailed Experimental Protocols

Protocol A: Isolation from Zanthoxylum simulans (Natural Source)

This protocol is adapted from the foundational work by Yang et al. (2002), optimized for higher throughput and purity.

Reagents:

  • Methanol (HPLC Grade)

  • Chloroform (CHCl

    
    ), Ethyl Acetate (EtOAc), n-Hexane
    
  • Silica Gel 60 (230–400 mesh)

Step-by-Step Methodology:

  • Extraction:

    • Pulverize dried stem wood of Z. simulans (1.0 kg) into a coarse powder.

    • Extract with Methanol (5 L x 3) at room temperature for 72 hours.

    • Concentrate the combined extracts under reduced pressure (Rotavap at 40°C) to yield a dark brown syrup.

  • Liquid-Liquid Partitioning (Critical Cleanup):

    • Suspend the crude MeOH residue in Distilled Water (1 L).

    • Partition sequentially with n-Hexane (to remove lipids/waxes) and then Ethyl Acetate (EtOAc) or Chloroform (CHCl

      
      ).
      
    • Note: Zanthopyranone concentrates in the CHCl

      
       or EtOAc soluble layer. The water layer retains highly polar glycosides.
      
    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      and concentrate.
  • Column Chromatography (The Separation):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase Gradient: Start with CHCl

      
       (100%). Gradually introduce MeOH (0% 
      
      
      
      10%).
    • Elution Profile:

      • 100% CHCl

        
        : Elutes non-polar terpenes.
        
      • 98:2 CHCl

        
        :MeOH : Elutes Zanthopyranone (Target).
        
      • 90:10 CHCl

        
        :MeOH: Elutes more polar alkaloids (e.g., magnoflorine) and dihydroxy-pyrones.
        
    • Detection: Monitor fractions via TLC (Silica plate, CHCl

      
      :MeOH 10:1). Zanthopyranone is UV active (254 nm) and stains with Dragendorff’s reagent (if alkaloidal character is dominant) or Iodine vapor.
      
Protocol B: Purification from Synthetic Mixtures

When synthesizing Zanthopyranone (e.g., via methylation of 3,5-dihydroxy-2-methyl-pyran-4-one using Dimethyl Sulfate or MeI), the primary impurities are the mono-methylated intermediates and unreacted starting material.

Step-by-Step Methodology:

  • Reaction Quench:

    • Dilute reaction mixture with ice-water.

    • Extract exhaustively with CHCl

      
      .
      
  • Alkali Wash (Selectivity Step):

    • Wash the CHCl

      
       layer with cold, dilute NaOH (0.1 M).
      
    • Mechanism:[3] Unreacted phenolic precursors (containing free -OH groups) will deprotonate and move into the aqueous phase. The fully methylated Zanthopyranone (no free -OH) remains in the organic phase.

    • Caution: Do not use concentrated base or heat, as the pyrone ring may hydrolyze.

  • Final Polishing (Recrystallization):

    • Evaporate the solvent to obtain a solid residue.[3]

    • Dissolve the solid in a minimum amount of hot Methanol.

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Colorless needles of Zanthopyranone should form.

    • Alternative Solvent: Acetone/Hexane (dissolve in acetone, add hexane until turbid).

Analytical Validation

To confirm the identity and purity of the isolated 3,5-Dimethoxy-2-methyl-pyran-4-one, compare spectral data against established values.

TechniqueCharacteristic Signals (CDCl

)
Diagnostic Value

H NMR

2.30 (3H, s, Me-2)
Confirms methyl group at C2.

3.75 (3H, s, OMe)
Confirms methoxy group.

3.85 (3H, s, OMe)
Confirms second methoxy group.

6.35 - 6.45 (1H, s, H-6)
Characteristic pyrone ring proton.

C NMR

174.0 (C=O)
Carbonyl carbon of pyrone.
Mass Spec [M+H]

= 171 (approx)
Molecular weight verification (C

H

O

).

Key Purity Indicator: Absence of broad -OH singlets in proton NMR (usually >


 5.0) indicates successful removal of dihydroxy precursors.

Troubleshooting Guide

Issue 1: Co-elution with Lignans

  • Symptom:[4] Fractions contain a mixture of Zanthopyranone and Simulanol-type lignans.

  • Solution: Switch to a Sephadex LH-20 column eluting with MeOH. This separates based on molecular size and hydrogen-bonding capability, effectively resolving the monomeric pyrone from larger lignans.

Issue 2: Low Crystallization Yield

  • Symptom:[2] Oily residue persists; crystals do not form.

  • Solution: The compound may be slightly impure. Perform a rapid filtration through a short pad of silica using 100% EtOAc before attempting recrystallization again. Seed the solution with a known crystal if available.

References

  • Yang, Y. P., Cheng, M. J., Teng, C. M., Chang, Y. L., Tsai, I. L., & Chen, I. S. (2002).[1][5] Chemical and anti-platelet constituents from Formosan Zanthoxylum simulans.[1][2][5][6][7][8][9] Phytochemistry, 61(5), 567-572.[1]

  • Dong, C. M., Pu, S. C., & Gao, W. Y. (2008).[4] 3,5-Dihydroxy-2-methyl-4H-pyran-4-one.[4][10] Acta Crystallographica Section E: Structure Reports Online, 64(6), o1032.

  • PubChem. (n.d.). Zanthopyranone (Compound CID 10419590). National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethoxy-2-methyl-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3,5-Dimethoxy-2-methyl-pyran-4-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related pyran-4-one scaffolds. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is a common and plausible synthetic route for 3,5-Dimethoxy-2-methyl-pyran-4-one?

A1: Direct synthetic routes for 3,5-Dimethoxy-2-methyl-pyran-4-one are not extensively documented in readily available literature. However, a highly plausible and common strategy involves the methylation of a commercially available or easily synthesized precursor, 3,5-dihydroxy-2-methyl-4H-pyran-4-one (also known as 5-Hydroxymaltol).[1] This approach is favored due to the accessibility of the starting material and the well-established chemistry of O-methylation.

The core transformation is the exhaustive methylation of the two hydroxyl groups. This is typically achieved using a suitable methylating agent in the presence of a base. The choice of reagents and conditions is critical to achieving a high yield and minimizing side products.

Synthesis_Pathway Start 3,5-dihydroxy-2-methyl- 4H-pyran-4-one (5-Hydroxymaltol) Reagents Methylating Agent (e.g., DMS, MeI) Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetone, DMF) Start->Reagents O-Methylation Product 3,5-Dimethoxy-2-methyl- pyran-4-one Reagents->Product Desired Reaction SideProduct 3-hydroxy-5-methoxy-2-methyl-pyran-4-one (Mono-methylated byproduct) Reagents->SideProduct Incomplete Reaction (Potential Pitfall)

Caption: Plausible synthetic route via O-methylation of 5-Hydroxymaltol.

Q2: I am attempting the methylation of 5-Hydroxymaltol, but my yield is very low and I see multiple spots on my TLC plate. What are the likely causes?

A2: Low yields and multiple products are the most common challenges in this synthesis. The primary culprits are typically related to three factors: incomplete deprotonation, formation of a stable mono-methylated intermediate, and choice of solvent.

  • Inadequate Base Strength: The two hydroxyl groups on the pyran-4-one ring have different acidities. The 3-hydroxyl is more acidic due to the formation of a stable enolate. A base that is not strong enough (like sodium bicarbonate) may only deprotonate one site, leading to incomplete reaction. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, but for difficult cases, a stronger base like sodium hydride (NaH) may be required.[2]

  • Formation of Intermediates: You are likely seeing the starting material, the desired di-methylated product, and one or two mono-methylated intermediates on your TLC plate. Stoichiometry is key; using an excess of both the base and the methylating agent is crucial to drive the reaction to completion.

  • Solvent Choice: The reaction requires a polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile. These solvents effectively dissolve the reagents and intermediates without interfering with the nucleophilic substitution mechanism. Using protic solvents like ethanol could lead to side reactions with the methylating agent.

Troubleshooting Guide: Common Synthesis Issues

Problem: Incomplete Reaction - Significant Amount of Starting Material or Mono-Methylated Product Remains
Potential Cause Scientific Rationale & Troubleshooting Steps
Insufficient Base The base acts as a proton scavenger. A minimum of 2 equivalents of base per equivalent of starting material is required to deprotonate both hydroxyl groups. Action: Increase the base to 2.5-3.0 equivalents to ensure complete deprotonation and drive the equilibrium forward.
Insufficient Methylating Agent Similar to the base, at least 2 equivalents of the methylating agent (e.g., dimethyl sulfate or methyl iodide) are needed. Action: Increase the methylating agent to 2.2-2.5 equivalents. Add it dropwise to control any exothermic reaction.
Low Reaction Temperature Williamson ether synthesis, the underlying reaction type, often requires heat to proceed at a reasonable rate. Action: If running at room temperature, try heating the reaction mixture to the reflux temperature of the solvent (e.g., ~56°C for acetone). Monitor progress via TLC every 2-4 hours.
Short Reaction Time Double methylation can be slower than the first. The reaction may simply need more time to complete. Action: Extend the reaction time to 12-24 hours, ensuring you monitor by TLC to observe the disappearance of the starting material and intermediate spots.
Problem: Product Purification is Difficult - Product Co-elutes with Impurities

Potential Cause Scientific Rationale & Troubleshooting Steps
Similar Polarity of Components The starting material (dihydroxy), intermediate (mono-methoxy), and product (di-methoxy) have relatively close polarities, which can make separation by standard column chromatography challenging.
Troubleshooting Workflow A systematic approach to optimizing chromatography is necessary. This involves adjusting the solvent system to maximize the difference in retention factors (ΔRf) between the components.

digraph "Purification_Troubleshooting" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Nodes
Start [label="Purification Challenge:\nCo-elution of Products", fillcolor="#FCE8E6", fontcolor="#202124", shape=Mdiamond];
TLC_Check [label="Run TLC with a standard solvent system\n(e.g., 30% EtOAc in Hexane)", fillcolor="#F1F3F4", fontcolor="#202124"];
Eval_Rf [label="Are spots well-separated?\n(ΔRf > 0.2)", fillcolor="#FEF7E0", fontcolor="#202124", shape=diamond];
Solvent_Gradient [label="Solution: Use a shallow solvent gradient\nStart with low polarity (e.g., 10% EtOAc)\nand slowly increase to 40-50% EtOAc.", fillcolor="#E6F4EA", fontcolor="#202124"];
Solvent_System [label="Problem: Poor Separation", fillcolor="#FCE8E6", fontcolor="#202124"];
Change_Solvent [label="Action: Change solvent system.\nTry Dichloromethane/Methanol or\nToluene/Acetone mixtures.", fillcolor="#E8E8E8", fontcolor="#202124"];
Success [label="Successful Purification", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges
Start -> TLC_Check [color="#4285F4"];
TLC_Check -> Eval_Rf [color="#4285F4"];
Eval_Rf -> Solvent_Gradient [label="Yes", color="#34A853"];
Eval_Rf -> Solvent_System [label="No", color="#EA4335"];
Solvent_System -> Change_Solvent [color="#4285F4"];
Change_Solvent -> TLC_Check [label="Re-evaluate", style=dashed, color="#5F6368"];
Solvent_Gradient -> Success [color="#34A853"];

}

Caption: Troubleshooting workflow for chromatographic purification.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of 3,5-Dimethoxy-2-methyl-pyran-4-one from 3,5-dihydroxy-2-methyl-4H-pyran-4-one, adapted from standard methylation procedures for phenolic compounds.[2]

Materials:

  • 3,5-dihydroxy-2-methyl-4H-pyran-4-one (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)

  • Dimethyl Sulfate (DMS) (2.5 eq)

  • Anhydrous Acetone

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dihydroxy-2-methyl-4H-pyran-4-one (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask (approx. 15 mL per gram of starting material). Stir the suspension vigorously for 15 minutes at room temperature.

  • Addition of Methylating Agent: Add dimethyl sulfate (2.5 eq) dropwise to the stirring suspension over 10-15 minutes. Caution: Dimethyl sulfate is toxic and corrosive. Handle only in a fume hood with appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 40:60 Ethyl Acetate/Hexane solvent system. The reaction is complete when the starting material spot (highest polarity) has disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate using a Büchner funnel. Wash the solid residue with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude oil or solid.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) to separate the desired product from any residual starting material or mono-methylated byproduct.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3,5-Dimethoxy-2-methyl-pyran-4-one as a solid or oil.

Characterization: The final product should be characterized by NMR and Mass Spectrometry to confirm its identity. Expected ¹H NMR signals would include two distinct methoxy singlets (~3.5-4.0 ppm), a methyl singlet (~2.0-2.5 ppm), and a pyran ring proton singlet.[3]

References

  • Cho, S.Y., et al. (2008). Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Shahrisa, A., Tabrizi, R., & Ahsani, H. R. (2000). A Novel Method for the Synthesis of 4H-Pyran-4-one Derivatives.
  • Ingle, A. B., et al. (2022). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrans 4. ResearchGate. Available at: [Link]

  • Gouda, M. A., et al. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • ChemSynthesis. (n.d.). 3,5-dihydroxy-2-methyl-4H-pyran-4-one. ChemSynthesis. Available at: [Link]

  • Dong, C.-M., Pu, S.-C., & Gao, W.-Y. (2008). 3,5-Dihydroxy-2-methyl-4H-pyran-4-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4,6-dimethoxy-2-methyl-2H-pyran-3(6H)-one. PrepChem.com. Available at: [Link]

  • Singh, S., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Singh, S., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • ChemRxiv. (2025). Expanding the Synthetic Scope of Rawal's Diene: Rapid Access to Pyran and Pyrazole Derivatives. ChemRxiv. Available at: [Link]

  • Avdović, E. H., et al. (2012). Synthesis of 3-Hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one and Spectrophotometric Extraction Studies on its Complexation. Journal of the Serbian Chemical Society. Available at: [Link]

  • NIST. (n.d.). 4H-Pyran-4-one, 3,5-dihydroxy-2-methyl-. NIST WebBook. Available at: [Link]

  • Periodica Polytechnica Chemical Engineering. (2024). Synthesis and Studies of 9-Activated 4,5-Dimethoxyacridine Multifunctionalizable Building Blocks. Periodica Polytechnica. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Dong, C.-M., Pu, S.-C., & Gao, W.-Y. (2008). 3,5-Dihydroxy-2-methyl-4H-pyran-4-one. ResearchGate. Available at: [Link]

  • Bellamy, A. J., & Golding, P. (n.d.). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide).
  • European Journal of Medicinal Chemistry. (n.d.). UPCommons. Available at: [Link]

  • Kočevar, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules. Available at: [Link]

Sources

Technical Support Center: Method Refinement for Pyran-4-one Assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Quantification and Bioactivity Assays for Pyran-4-one Derivatives Reference ID: PYR-TRBL-2024[1]

Introduction

Pyran-4-one scaffolds (e.g., Kojic acid, Maltol, and their synthetic derivatives) present unique challenges in drug discovery.[1] Their dual nature—acting as both lipophilic pharmacophores and hydrophilic metal chelators—creates a "consistency paradox." Researchers often encounter excellent HPLC separation but erratic IC50 values in enzymatic assays, or vice versa.[1]

This guide addresses the three most critical failure points: Chromatographic Tailing , Enzymatic Assay Interference (Chelation Artifacts) , and Solubility-Driven Precipitation .[1]

Module 1: Chromatographic Consistency (HPLC/UPLC)

User Query: "My pyran-4-one peaks are tailing significantly (As > 1.5), and retention times drift between injections. How do I fix this?"

Root Cause Analysis

Pyran-4-ones possess an enolic hydroxyl group (pKa ~7.9 for Kojic acid) and a carbonyl oxygen.[1]

  • Silanol Interaction: The carbonyl oxygen acts as a Lewis base, interacting strongly with residual silanol groups on silica-based C18 columns, causing tailing.[1]

  • Ionization State: At neutral pH, the enolic proton can dissociate. Partial ionization leads to "peak splitting" or broad elution profiles.

Method Refinement Protocol

To ensure sharp, symmetrical peaks, you must suppress ionization and shield silanols.[1]

Step-by-Step Optimization:

  • Acidification: Maintain mobile phase pH between 2.5 and 3.0 . This keeps the enolic group protonated (neutral form), increasing interaction with the stationary phase and reducing tailing.

  • Column Choice: Switch to a "high-load" carbon column or an "end-capped" column to minimize silanol exposure.

  • Mobile Phase Additives: Use Formic Acid (0.1%) for MS compatibility or Phosphoric Acid (0.1%) for UV detection.[1]

Recommended Gradient (Standard C18, 150mm x 4.6mm, 5µm)
Time (min)Mobile Phase A (0.1% H₃PO₄ in Water)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.095%5%1.0
10.040%60%1.0
12.05%95%1.0
15.095%5%1.0

Note: For highly polar derivatives (e.g., glycosylated pyranones), consider HILIC mode or an amide-functionalized column.[1]

Troubleshooting Logic Flow

HPLC_Troubleshooting Start Issue: Poor Peak Shape Decision1 Is the peak splitting? Start->Decision1 Decision2 Is the peak tailing (As > 1.2)? Decision1->Decision2 No Action1 Check pH. Pyran-4-ones exist as tautomers. Acidify Mobile Phase to pH < 3.0 Decision1->Action1 Yes Action2 Silanol Interaction. Use End-capped Column or add 10mM Ammonium Acetate Decision2->Action2 Yes Action3 Sample Solvent Mismatch. Dissolve sample in initial mobile phase. Decision2->Action3 No (Broadening only)

Figure 1: Decision tree for diagnosing chromatographic irregularities in pyran-4-one analysis.

Module 2: Enzymatic Assay Integrity (Tyrosinase Inhibition)

User Query: "I am screening pyran-4-one derivatives for Tyrosinase inhibition. My IC50 values are not reproducible, and I suspect false positives. What is happening?"

Scientific Context

Pyran-4-ones (like Kojic acid) are known Tyrosinase inhibitors.[1][2][3] However, they are also potent metal chelators .[1] Tyrosinase is a copper-containing metalloenzyme.[3]

  • True Inhibition: The molecule enters the active site and binds the Copper ions specifically, preventing DOPA oxidation.

  • False Positive (Artifact): The molecule strips Copper or Iron from the buffer solution or acts as a non-specific redox cycler, interfering with the colorimetric readout (Dopachrome absorbance at 475nm) rather than the enzyme activity itself.

Validation Protocol

To distinguish true inhibition from artifacts, you must control the metal environment.

1. The "Pre-Incubation" Check: Run two parallel assays:

  • Set A: Enzyme + Inhibitor (incubate 10 min) → Add Substrate.[1]

  • Set B: Enzyme + Substrate → Add Inhibitor immediately.

  • Result: If Set A shows significantly higher inhibition than Set B, the mechanism is likely slow-binding chelation of the active site copper (True Inhibition).

2. The Chelation Control: Add excess Cu²⁺ (e.g., 10 µM CuSO₄) to the assay buffer.

  • Logic: If the IC50 increases drastically (potency drops), your compound was likely stripping copper non-specifically rather than binding the active pocket.

3. Wavelength Interference: Pyran-4-ones form colored complexes with Fe³⁺ (red/purple).[1] If your buffer contains trace iron, the inhibitor-iron complex might absorb at 475nm, masking the result.

  • Fix: Use metal-free buffers (Chelex-treated) and measure the compound's absorbance spectrum alone in the buffer.

Mechanism of Interference

Assay_Mechanism Inhibitor Pyran-4-one Derivative Enzyme Tyrosinase (Active Site Cu2+) Inhibitor->Enzyme Specific Binding (True Inhibition) Solution_Metals Free Metals in Buffer (Fe3+, Cu2+) Inhibitor->Solution_Metals Non-specific Chelation (Artifact) Readout Absorbance (475 nm) Enzyme->Readout Reduced Signal Solution_Metals->Readout Colored Complex (Interference)

Figure 2: Distinguishing specific enzymatic inhibition from non-specific metal chelation artifacts.[1]

Module 3: Solubility & Sample Preparation

User Query: "My compounds precipitate when added to the aqueous assay buffer, even though they dissolve in DMSO."

The "Crash-Out" Phenomenon

Substituted pyran-4-ones (especially those with phenyl or alkyl chains) are lipophilic.[1] When a 100% DMSO stock is spiked into an aqueous buffer, the sudden polarity shift causes micro-precipitation. This is often invisible to the naked eye but scatters light, interfering with optical density (OD) readings.[1]

Refined Preparation Protocol

1. The Step-Gradient Dilution: Do not jump from 100% DMSO to 100% Buffer.

  • Step 1: Prepare 10mM stock in 100% DMSO.

  • Step 2: Dilute to 1mM in 50% DMSO / 50% Buffer .

  • Step 3: Dilute to final assay concentration (e.g., 10-100µM) in assay buffer.

  • Result: This allows the hydration shell to form gradually.

2. Solubility Limit Testing: Before the bioassay, measure the absorbance of the compound in buffer without enzyme at 600nm (where the compound shouldn't absorb).

  • If OD600 > 0.05, you have precipitation (light scattering).[1]

  • Action: Add a surfactant like Tween-20 (0.01%) or increase DMSO concentration (up to 5% is usually tolerated by Tyrosinase, but must be validated).[1]

References

  • SIELC Technologies. (2024).[1] Separation of 4H-Pyran-4-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Retrieved from [Link]

  • MDPI. (2022).[1][4] Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. Retrieved from [Link]

  • Semantic Scholar. (2019).[1] Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Retrieved from [Link]

Sources

Validation & Comparative

Definitive Structural Validation of 3,5-Dimethoxy-2-methyl-pyran-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: In the synthesis and characterization of substituted


-pyrones, specifically 3,5-dimethoxy-2-methyl-pyran-4-one , researchers face a critical "blind spot" in structural assignment. The symmetry of the pyrone core and the electronic similarity of methoxy substituents often render standard spectroscopic methods (NMR, MS) inconclusive regarding regioisomerism (e.g., distinguishing the 2-methyl from the 6-methyl isomer).

The Solution: Single Crystal X-ray Crystallography (SC-XRD) serves as the definitive validation method. Unlike NMR, which infers connectivity through magnetic environments, SC-XRD provides a direct, atomic-resolution map of electron density, offering indisputable proof of substituent positioning, bond lengths, and crystal packing forces.[1]

Part 1: The Structural Ambiguity (The "Why")

Before validating, one must understand the failure points of alternative methods. The target molecule, 3,5-dimethoxy-2-methyl-pyran-4-one , presents a classic regioisomer puzzle.[1]

The Isomer Problem

Synthetic routes to


-pyrones often yield mixtures of isomers. For the target molecule, the primary ambiguity lies in the placement of the methyl group relative to the heteroatom (Oxygen) and the carbonyl group.
  • Isomer A (Target): 2-methyl-3,5-dimethoxy...[1]

  • Isomer B (Common Impurity): 2-methyl-3,6-dimethoxy... or 6-methyl-3,5-dimethoxy...[1]

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

The following table objectively compares SC-XRD against standard characterization workflows for this specific class of molecules.

FeatureX-ray Crystallography (SC-XRD) NMR (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H,

C, NOE)
Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates (XYZ)Chemical Shift (

), Coupling (

)
Mass-to-Charge Ratio (

)
Regioisomer Resolution Absolute. Direct visualization of C-C and C-O connectivity.[1]Inferred. Relies on NOE (spatial proximity), which is often weak or ambiguous between rotating methoxy/methyl groups.[1]None. Isomers have identical exact mass.[1]
Sample State Solid (Single Crystal required).[1]Solution.Gas/Ion phase.[1]
Sample Recovery Non-destructive (Crystal can be reused).[1]Non-destructive.[1]Destructive.[1][2]
Throughput Low (Days to Weeks for growth/solving).High (Minutes).[1][3][4]High (Minutes).[1][3][5]
Verdict Required for Validation. Screening tool only.Confirmation of formula only.

Part 2: Experimental Protocol (The "How")

This section details the specific workflow to validate 3,5-dimethoxy-2-methyl-pyran-4-one. This protocol is designed to be self-validating: if the crystal does not diffract or the solution does not converge, the result is "Inconclusive," preventing false positives.

Phase 1: Crystallization (Vapor Diffusion)

Objective:[1] Grow single crystals suitable for diffraction (


 mm in at least one dimension).[1] Substituted pyrones are moderately polar; a slow polarity shift is required.[1]
  • Solvent Selection: Dissolve 20 mg of the crude/purified solid in a "Good Solvent" (Acetone or Dichloromethane).

  • Setup: Place the solution in a small inner vial (GC vial).

  • Antisolvent: Place the inner vial inside a larger jar containing the "Bad Solvent" (Hexane or Pentane).

  • Equilibrium: Cap the outer jar tightly. The volatile antisolvent will diffuse into the inner vial, slowly increasing saturation.

  • Timeline: Leave undisturbed at 4°C for 3-7 days.

  • Harvest: Inspect under a polarizing microscope. Look for sharp edges and extinction (blinking dark/light) upon rotation, which indicates crystallinity.[1]

Phase 2: Data Collection & Reduction

Standard: Mo-K


 (

Å) or Cu-K

(

Å).[1] Recommendation: Use Cu-K

for this small organic molecule.[1] Copper radiation provides higher intensity for small crystals and better resolution of absolute configuration if the space group is chiral (though this molecule is likely planar/achiral, packing forces may induce chirality).
  • Mounting: Mount the crystal on a Mitegen loop using cryo-oil.[1]

  • Cooling: Flash cool to 100 K using a nitrogen stream (minimizes thermal motion/disorder of the methoxy groups).

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high data quality.

  • Reduction: Process frames to integrate intensities (

    
    ) and calculate structure factors (
    
    
    
    ).
Phase 3: Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement) via Olex2 GUI.[1]

  • Phasing: Use Intrinsic Phasing (SHELXT) to locate heavy atoms (Oxygens, Carbons).[1]

  • Assignment: Assign atom types based on peak heights (Oxygen > Carbon).

  • Refinement:

    • Refine

      
       against all data.[1]
      
    • Anisotropic Refinement: Allow non-Hydrogen atoms to vibrate as ellipsoids.[1]

    • Hydrogen Addition: Place Hydrogens geometrically (HFIX 43 for aromatic/vinyl, HFIX 137 for methyls) and allow them to ride on parent atoms.[1]

  • Validation (The Check):

    • Check for Disorder : Are the methoxy groups rotating? (Look for elongated ellipsoids).

    • R-Factor: A final

      
       is the target for publication-quality small molecules.
      

Part 3: Visualization of the Validation Workflow

The following diagram illustrates the critical decision pathway. Note how NMR ambiguity triggers the requirement for X-ray validation.

ValidationWorkflow cluster_xray X-Ray Validation Loop Start Crude Synthesis Product (3,5-Dimethoxy-2-methyl-pyran-4-one) NMR 1H / 13C NMR Analysis Start->NMR Decision Is Regioisomerism Definitive? NMR->Decision Ambiguity AMBIGUITY DETECTED (NOE inconclusive for methyl vs. methoxy pos) Decision->Ambiguity No (Isomers indistinguishable) Crystallization Vapor Diffusion (Acetone/Hexane) Ambiguity->Crystallization Required Step Diffraction X-Ray Diffraction (Cu-Kα Source, 100K) Crystallization->Diffraction Solution Structure Solution (Direct Methods/SHELXT) Diffraction->Solution Refinement Refinement & Validation (CheckCIF / R-factor < 5%) Solution->Refinement Final CONFIRMED STRUCTURE (Atomic Coordinates) Refinement->Final

Figure 1: Decision logic for structural validation. When NMR fails to distinguish regioisomers due to symmetry or lack of coupling, the workflow shifts to the definitive X-ray crystallography loop.

Part 4: Data Reporting Standards

To publish the validation of this structure, the following data table format is mandatory. This serves as the "Certificate of Analysis" for the molecule.

Table 1: Crystallographic Data and Refinement Parameters (Template)

ParameterValue (Example Criteria)Significance
Empirical Formula

Confirms composition.
Crystal System Monoclinic or Triclinic (Typical)Defines symmetry.[1]
Space Group

or

Most common for achiral organics.[1]
Resolution 0.80 Å or betterAtomic precision.[1]

(all data)

(5%)
Measures agreement between model and data.
Goodness of Fit (GooF) ~1.0Indicates proper weighting of data.[1]
Flack Parameter N/A (if centrosymmetric)Only relevant if chiral space group found.[1]
Interpretation of Results

If the refined structure shows the methyl carbon (C2) bonded to the carbon adjacent to the ether oxygen (O1), and the methoxy groups at positions 3 and 5, the structure is validated. If the electron density map shows the methyl at position 6, the synthesis produced the regioisomer. This distinction is impossible to fake with X-ray data.

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.[1] Link

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[6][7] Acta Crystallographica Section B, 72(2), 171–179.[1] Link

  • Spek, A. L. (2020).[1] "CheckCIF validation for small-molecule crystal structures." Journal of Applied Crystallography. Link

  • Massa, W. (2013).[1] Crystal Structure Determination. Springer Berlin Heidelberg.[1] (Standard Text on Method).

  • Kingsbury, C. A., et al. (1976).[1] "Carbon-13 Nuclear Magnetic Resonance Spectra of Pyrones." The Journal of Organic Chemistry, 41(16), 2777–2780. (Reference for NMR difficulties in pyrones).

Sources

A Researcher's Guide to Cross-Referencing Spectroscopic Data for Pyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of compounds with diverse biological activities.[1] Unambiguous structural characterization is therefore paramount for advancing research and development. This guide provides a comprehensive framework for the cross-referencing and validation of spectroscopic data for pyran-4-one derivatives. We will delve into the characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the parent 4H-pyran-4-one with substituted analogues like Maltol and Kojic Acid, this guide will illustrate the impact of substituents on spectral data and present a robust workflow for data validation, ensuring the scientific integrity of newly synthesized compounds.

Introduction: The Importance of Rigorous Spectroscopic Validation

In the fields of drug discovery and materials science, the precise structure of a molecule dictates its function. For pyran-4-one derivatives, the position and nature of substituents on the heterocyclic ring can drastically alter their biological targets and physicochemical properties.[1] Therefore, relying on a single spectroscopic technique is often insufficient for complete structural elucidation. A multi-faceted approach, integrating data from NMR, IR, and MS, is essential for confirming molecular identity and purity. This guide emphasizes a self-validating system of analysis, where data from each technique corroborates the others, leading to a confident structural assignment. The combination of different spectroscopic methods provides a more complete picture of the molecular structure, which is crucial for identifying and verifying chemical compounds.[2]

The Spectroscopic Signature of the 4H-Pyran-4-one Core

Understanding the fundamental spectroscopic features of the unsubstituted 4H-pyran-4-one ring is the first step in analyzing its derivatives.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The symmetry of 4H-pyran-4-one results in a simple spectrum. The protons at C2/C6 and C3/C5 are chemically equivalent.

    • H2/H6: Typically appear as a doublet further downfield due to the deshielding effect of the adjacent oxygen atom and the carbonyl group.

    • H3/H5: Appear as a doublet at a slightly higher field.

  • ¹³C NMR:

    • C4 (Carbonyl): The most deshielded carbon, appearing significantly downfield (typically >175 ppm).[3]

    • C2/C6: Also significantly deshielded due to the adjacent oxygen (typically >150 ppm).[3]

    • C3/C5: Appear at a higher field compared to C2/C6.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 4H-pyran-4-one is dominated by a strong absorption band corresponding to the C=O stretch of the conjugated ketone, typically appearing in the range of 1640-1660 cm⁻¹.[4][5] Other significant peaks include C=C stretching vibrations and C-O-C stretching of the ether linkage.

2.3. Mass Spectrometry (MS)

Under Electron Ionization (EI), 4H-pyran-4-one will show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (96.08 g/mol ).[6] Common fragmentation patterns involve the loss of CO (carbonyl group) and subsequent rearrangements of the pyran ring.

Comparative Analysis: Substituent Effects on Spectroscopic Data

The introduction of substituents onto the pyran-4-one ring alters the electronic environment and, consequently, the spectroscopic data. Let's compare the parent compound with two common derivatives: Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) and Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one).

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)Molecular Ion (m/z)
4H-Pyran-4-one H2/H6: ~7.7 (d), H3/H5: ~6.4 (d)[6][7]C4: ~178.4, C2/C6: ~155.2, C3/C5: ~118.4[3][8]~1660 (C=O), ~1610 (C=C)[5]96[6]
Maltol H5: ~7.7 (d), H6: ~6.4 (d), CH₃: ~2.4 (s), OH: variable[9]C4: ~173.2, C2: ~149.5, C3: ~143.4, C5: ~154.2, C6: ~113.3, CH₃: ~14.3[9]~3200 (O-H), ~1650 (C=O), ~1620 (C=C)[10]126[9]
Kojic Acid H3: ~8.0 (s), H6: ~6.5 (s), CH₂: ~4.5 (s), OH: variable[11]C4: ~174.5, C2: ~146.5, C3: ~110.0, C5: ~140.0, C6: ~139.5, CH₂: ~60.0~3300-3100 (O-H), ~1650 (C=O), ~1620 (C=C)[12]142[12]

Causality Behind the Shifts:

  • Electron-donating groups (e.g., -OH, -CH₃) generally cause an upfield shift (shielding) of nearby proton and carbon signals. Notice the upfield shift of the ring protons in Maltol and Kojic Acid compared to the parent pyran-4-one.

  • Electron-withdrawing groups would cause a downfield shift (deshielding).[13]

  • The presence of hydroxyl groups in Maltol and Kojic Acid introduces broad O-H stretching bands in their IR spectra.[10][12]

  • Substituents also influence fragmentation patterns in MS, providing further structural clues.

A Robust Workflow for Spectroscopic Data Cross-Referencing

The following workflow ensures a systematic and self-validating approach to characterizing novel pyran-4-one derivatives.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Cross-Referencing & Validation A Synthesize & Purify Compound B Acquire ¹H & ¹³C NMR A->B C Acquire IR Spectrum A->C D Acquire Mass Spectrum A->D G Propose Preliminary Structure (from NMR) B->G F Identify Functional Groups (from IR) C->F E Determine Molecular Formula (from MS) D->E H Does NMR data match proposed structure? E->H I Do IR functional groups match? F->I G->H G->I J Does MS fragmentation support structure? G->J H->I Yes M Re-evaluate Data / Propose New Structure H->M No I->J Yes I->M No K Compare with Literature/Database Data J->K Yes J->M No L Structure Validated K->L Yes K->M No M->G

Caption: Workflow for spectroscopic data cross-referencing.

Detailed Experimental Protocols

5.1. NMR Spectroscopy [1]

  • Sample Preparation: Dissolve 5-10 mg of the purified pyran-4-one derivative in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. The choice of solvent depends on the compound's solubility.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher spectrometer for better resolution.

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Use a broadband proton-decoupled pulse sequence to simplify the spectrum to single peaks for each unique carbon.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

5.2. IR Spectroscopy [1]

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve data quality.

5.3. Mass Spectrometry [1]

  • Sample Introduction: Introduce the sample via direct infusion or through a chromatographic method like GC-MS or LC-MS for separation of mixtures.

  • Ionization: Use Electron Ionization (EI) for volatile compounds or softer ionization techniques like Electrospray Ionization (ESI) for less volatile or thermally labile molecules.

    • Causality: EI provides valuable fragmentation data for structural elucidation, while ESI is gentler and more likely to preserve the molecular ion.

The Logic of Structural Validation

The process of validating a chemical structure is a logical sequence of hypothesis testing and data corroboration. This can be visualized as follows:

G ProposedStructure Proposed Structure MolecularWeight Molecular Weight Match? (MS) ProposedStructure->MolecularWeight FunctionalGroups Functional Groups Match? (IR) MolecularWeight->FunctionalGroups Yes Revise Revise Structure MolecularWeight->Revise No NMR_Signals NMR Signals Match? (¹H, ¹³C) FunctionalGroups->NMR_Signals Yes FunctionalGroups->Revise No Fragmentation Fragmentation Pattern Consistent? (MS) NMR_Signals->Fragmentation Yes NMR_Signals->Revise No Validated Structure Confirmed Fragmentation->Validated Yes Fragmentation->Revise No

Caption: Logical flow for validating a proposed chemical structure.

Conclusion

The robust characterization of pyran-4-one derivatives is a critical task that demands a multi-technique spectroscopic approach. By systematically acquiring, analyzing, and cross-referencing data from NMR, IR, and MS, researchers can confidently assign structures and ensure the integrity of their findings. This guide provides the foundational knowledge and a practical workflow to navigate the complexities of spectroscopic data interpretation, ultimately enabling the advancement of research in medicinal chemistry and related fields. The use of public databases like SDBS and PubChem is highly encouraged to compare experimental data with known compounds.[6][9][14][15]

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • PubChem. Maltol. [Link]

  • PubChem. 4H-pyran-4-one. [Link]

  • NIST WebBook. 4H-Pyran-4-one, 5-hydroxy-2-(hydroxymethyl)-. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

  • Shahrisa, A. et al. (2004).
  • University of Cambridge. Chemical shifts. [Link]

  • PubChem. Kojic Acid. [Link]

  • MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

Sources

The Pyran-4-one Scaffold: A Comparative Guide to In Vivo vs. In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo vs. In Vitro Efficacy of Pyran-4-one Compounds Content Type: Publish Comparison Guide

Executive Summary

The pyran-4-one moiety (4H-pyran-4-one) is a privileged heterocyclic scaffold central to diverse bioactive classes, including flavonoids (chromones), maltol derivatives, and fungal metabolites like kojic acid. Its electronic structure—characterized by a cross-conjugated ketone and potential for Michael addition—allows it to interact with distinct biological targets such as kinases, metalloenzymes, and DNA.

However, a critical translational gap exists. While in vitro assays often show high potency due to direct target engagement (e.g., metal chelation), in vivo efficacy is frequently modulated by metabolic stability (ring opening), bioavailability, and non-specific protein binding. This guide objectively compares the performance of three distinct pyran-4-one classes—Flavones (Wogonin) , Maltol-Metal Complexes (BMOV) , and Kojic Acid Esters —across oncology, metabolic disease, and dermatology.

Mechanistic Foundation: The Pyran-4-one Pharmacophore

The biological versatility of pyran-4-ones stems from two core chemical features:

  • Bidentate Chelation: The carbonyl oxygen (C4) and adjacent hydroxyl/enolic groups (C3 or C5) form stable 5-membered chelate rings with hard metal ions (

    
    , 
    
    
    
    ,
    
    
    ).
  • Michael Acceptor Reactivity: The

    
    -unsaturated ketone system can undergo nucleophilic attack by cysteine residues in enzymes (e.g., tyrosine phosphatases or caspases).
    
Diagram 1: Pyran-4-one Mechanism of Action (General)

PyranMechanism Pyran Pyran-4-one Scaffold Chelation Metal Chelation (Fe3+, Zn2+, VO2+) Pyran->Chelation C4=O + C3/5-OH Michael Michael Addition (Cysteine Targeting) Pyran->Michael C2=C3 Double Bond Target1 Tyrosinase Inhibition (Dermatology) Chelation->Target1 Target2 Phosphatase Inhibition (Diabetes) Chelation->Target2 Target3 Apoptosis Induction (Oncology) Michael->Target3

Caption: Core chemical reactivity modes of the pyran-4-one scaffold leading to distinct therapeutic outcomes.

Case Study 1: Oncology (Wogonin)

Compound: Wogonin (5,7-dihydroxy-8-methoxyflavone) Class: Flavonoid (Chromone/Pyran-4-one core) Target: PI3K/Akt pathway, Bcl-2 family.

Wogonin exemplifies the "flavonoid paradox" where in vitro cytotoxicity is moderate, but in vivo efficacy is robust due to favorable pharmacokinetics and anti-angiogenic effects.

Comparative Efficacy Data
MetricIn Vitro (S180/MCF-7 Cells)In Vivo (Murine Xenograft)
Dose/Conc.

: 73.7 µM (48h)
40 mg/kg (Oral/IP)
Efficacy Moderate apoptosis induction; G1 arrest.53% Tumor Weight Inhibition
Toxicity Cytotoxic to normal cells at >100 µM.No significant leukopenia or weight loss.
Benchmark vs. 5-Fluorouracil (

~10 µM)
Comparable to 5-FU (20 mg/kg) but lower toxicity.

Key Insight: While 5-Fluorouracil is 7x more potent in vitro, Wogonin achieves comparable tumor reduction in vivo with a superior safety profile. This suggests Wogonin's in vivo mechanism involves microenvironment modulation (angiogenesis suppression) not captured in cell culture.

Diagram 2: Wogonin Signaling Pathway

WogoninPath Wogonin Wogonin (Pyran-4-one) ROS Intracellular ROS Wogonin->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulates Bax Bax (Pro-apoptotic) ROS->Bax Upregulates Caspase Caspase-3/9 Activation Bcl2->Caspase Inhibits Bax->Caspase Activates Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Caption: Wogonin-induced intrinsic apoptosis pathway via ROS generation and Bcl-2/Bax modulation.

Experimental Protocol: In Vivo Xenograft (S180 Model)
  • Cell Prep: Culture Sarcoma 180 (S180) cells in RPMI-1640. Harvest in log phase.

  • Inoculation: Inject

    
     cells subcutaneously into the right axilla of ICR mice (6-8 weeks old).
    
  • Randomization: 24h post-inoculation, randomize mice into 3 groups (n=10):

    • Vehicle Control (Saline/Tween 80).

    • Positive Control (5-FU, 20 mg/kg IP).

    • Wogonin (40 mg/kg intragastric gavage).

  • Dosing: Administer daily for 10 days.

  • Endpoint: Sacrifice on Day 11. Dissect tumors and weigh.

  • Calculation:

    
    .
    

Case Study 2: Metabolic Disease (Vanadium-Maltol)

Compound: Bis(maltolato)oxovanadium(IV) (BMOV) Class: Metal-Pyranone Complex Target: Protein Tyrosine Phosphatase 1B (PTP1B).

Inorganic vanadium salts (Vanadyl Sulfate) are potent insulin mimetics in vitro but suffer from poor oral absorption (<1%). Complexing vanadium with the pyran-4-one ligand Maltol increases lipophilicity, dramatically enhancing in vivo bioavailability.

Comparative Efficacy Data
ParameterVanadyl Sulfate (

)
BMOV (Pyran-4-one Complex)
In Vitro Potency High (PTP1B inhibition)High (Similar to

)
Oral Bioavailability Very Low (<1%)High (Passive diffusion)
In Vivo Dose High doses required for effect.0.6 mmol/kg (Effective Dose)
Glucose Lowering Transient (reverts in 12-24h).Sustained Euglycemia (>1 week post-withdrawal).[1]
Toxicity GI irritation, diarrhea common.Significantly reduced GI toxicity.

Key Insight: The pyran-4-one ligand does not enhance intrinsic potency at the enzyme level (in vitro) but acts as a "chaperone" to deliver the metal ion across the GI tract (in vivo), increasing potency by 2-3 fold in whole-animal models.

Diagram 3: BMOV Insulin Mimetic Mechanism

BMOV BMOV BMOV (Oral) GI GI Tract Absorption BMOV->GI Lipophilic Blood Systemic Circulation GI->Blood High Bioavailability Cell Target Cell (Muscle/Liver) Blood->Cell PTP1B PTP1B Enzyme Cell->PTP1B Inhibits InsR Insulin Receptor (Phosphorylation) PTP1B->InsR Prevents Dephosphorylation Glucose Glucose Uptake InsR->Glucose Signaling Cascade

Caption: BMOV utilizes the pyran-4-one ligand for transport, delivering Vanadium to inhibit PTP1B.

Case Study 3: Dermatology (Kojic Acid Derivatives)

Compound: Kojic Acid Dipalmitate (KAD) Class: Pyran-4-one Diester Target: Tyrosinase (Melanin Synthesis).[2]

Kojic acid (KA) is the gold standard in vitro but fails in many in vivo formulations due to oxidation-induced discoloration and poor skin penetration. KAD is a prodrug that sacrifices in vitro potency for in vivo stability.

Stability vs. Efficacy Analysis
FeatureKojic Acid (KA)Kojic Acid Dipalmitate (KAD)
In Vitro

Low (High Potency) High (Low Potency - requires hydrolysis)
Formulation Stability Unstable (Oxidizes/Browns)Stable (Heat/Light/pH)
Skin Penetration Low (Hydrophilic)High (Lipophilic)
In Vivo Efficacy Moderate (limited by delivery)High (Better penetration + conversion)

Protocol: Tyrosinase Inhibition Assay (In Vitro)

  • Reagents: Mushroom tyrosinase (1000 U/mL), L-DOPA (2.5 mM), Phosphate buffer (pH 6.8).

  • Setup: In a 96-well plate, mix 140 µL buffer + 20 µL enzyme + 20 µL test compound (KA or KAD).

  • Reaction: Incubate 10 min at 25°C. Add 20 µL L-DOPA.

  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) for 10 min.

  • Note: KAD often shows poor inhibition here because it lacks the free hydroxyls required to chelate Copper at the enzyme active site until esterases in the skin hydrolyze it in vivo.

Critical Analysis: The Translation Gap

When selecting a pyran-4-one compound for development, researchers must account for the "In Vitro Potency vs. In Vivo Stability" trade-off :

  • Hydrolysis Sensitivity: The pyran-4-one ring is generally stable, but substituents (like the hydroxyls in Kojic acid) are prone to oxidation. Protecting these groups (as in KAD) reduces in vitro activity but enhances product viability.

  • Chelation Dynamics: In vitro, free pyran-4-ones chelate metals avidly. In vivo, non-specific binding to serum albumin can sequester the compound before it reaches the target tissue. BMOV overcomes this by pre-chelating the metal in a thermodynamically stable complex.

  • Metabolism: Flavonoid-type pyran-4-ones (Wogonin) undergo extensive glucuronidation in the liver. However, these metabolites often retain biological activity or can be de-conjugated at the tumor site (the "recycling" hypothesis).

References

  • Wang, W. et al. (2006). "The anticancer activities of wogonin in murine sarcoma S180 both in vitro and in vivo." Biological & Pharmaceutical Bulletin. Link

  • Thompson, K.H. et al. (2004). "Comparison of anti-hyperglycemic effect amongst vanadium, molybdenum and other metal maltol complexes." Journal of Inorganic Biochemistry. Link

  • McNeill, J.H. et al. (2003). "Preparation and characterization of vanadyl complexes with bidentate maltol-type ligands; in vivo comparisons of anti-diabetic therapeutic potential." Journal of Biological Inorganic Chemistry. Link

  • Lajis, A.F.B. et al. (2012). "Optimized depigmentation activity of Kojic Acid derivatives." Journal of Biomedicine and Biotechnology.
  • Burnett, C.L. et al. (2010). "Final report of the safety assessment of Kojic Acid as used in cosmetics." International Journal of Toxicology. Link

Sources

A Comparative Analysis of the Antioxidant Potential of 3,5-Dimethoxy-2-methyl-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous search for novel bioactive compounds to combat oxidative stress-related pathologies, pyranone derivatives have emerged as a promising class of molecules.[1][2] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, are often linked to their antioxidant capacity.[3][4] This guide provides an in-depth, comparative evaluation of the antioxidant potential of a specific synthetic pyranone, 3,5-Dimethoxy-2-methyl-pyran-4-one, benchmarked against established antioxidant standards. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for assessing this compound's efficacy through validated in-vitro assays.

The Rationale for a Multi-Assay Approach

Evaluating the antioxidant capacity of a novel compound is not a one-size-fits-all endeavor. Antioxidants can neutralize free radicals through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5] Consequently, a single assay can only provide a limited perspective on a compound's full potential. To construct a comprehensive and reliable antioxidant profile for 3,5-Dimethoxy-2-methyl-pyran-4-one, this guide employs a panel of three distinct, yet complementary, spectrophotometric assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method utilizes a stable free radical, DPPH•, which absorbs light strongly at 517 nm. When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to a non-radical form, leading to a decrease in absorbance. This assay primarily reflects the HAT mechanism.[6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: The ABTS•+ radical cation is generated by the oxidation of ABTS. This blue-green radical is scavenged by antioxidants via both HAT and SET mechanisms, resulting in its decolorization. The versatility of this assay in both aqueous and organic systems makes it widely applicable.[7]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay directly measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, a reaction that occurs via the SET mechanism.[8] The formation of the ferrous complex results in an intense blue color, which is monitored spectrophotometrically.

To contextualize the performance of 3,5-Dimethoxy-2-methyl-pyran-4-one, its activity is compared against three widely recognized antioxidant standards:

  • Ascorbic Acid (Vitamin C): A potent, natural, water-soluble antioxidant.

  • Trolox: A water-soluble analog of Vitamin E, frequently used as a reference standard.

  • Butylated Hydroxytoluene (BHT): A common synthetic, lipid-soluble antioxidant used in the food and pharmaceutical industries.

Experimental Workflow and Protocols

The following diagram illustrates the systematic workflow for evaluating the antioxidant potential of the test compounds.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Acquisition & Analysis cluster_output Output P1 Prepare Stock Solutions (Test Compound & Standards) P2 Prepare Assay Reagents (DPPH, ABTS, FRAP) P1->P2 A1 DPPH Assay P2->A1 A2 ABTS Assay P2->A2 A3 FRAP Assay P2->A3 D1 Spectrophotometric Measurement A1->D1 A2->D1 A3->D1 D2 Calculate % Inhibition / Reducing Power D1->D2 D3 Determine IC50 / Trolox Equivalents D2->D3 O1 Comparative Data Table D3->O1 O2 Mechanistic Interpretation O1->O2

Caption: A flowchart of the experimental process.

Detailed Experimental Protocols

1. DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

    • Prepare serial dilutions of the test compound (3,5-Dimethoxy-2-methyl-pyran-4-one) and standards (Ascorbic Acid, Trolox, BHT) in methanol.

  • Procedure:

    • To 1.0 mL of each sample dilution, add 2.0 mL of the 0.1 mM DPPH solution.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer against a methanol blank.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

2. ABTS Radical Cation Scavenging Assay

  • Reagent Preparation:

    • Prepare the ABTS stock solution by mixing equal volumes of 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and standards in methanol.

  • Procedure:

    • Add 2.0 mL of the diluted ABTS•+ solution to 1.0 mL of each sample dilution.

    • Mix well and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm against a methanol blank.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC₅₀ value is determined from the plot of inhibition percentage versus concentration.

3. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tri(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare serial dilutions of the test compound and standards.

  • Procedure:

    • Add 1.8 mL of the FRAP reagent to 0.2 mL of each sample dilution.

    • Vortex the mixture.

    • Incubate at 37°C for 30 minutes in a water bath.[8]

    • Measure the absorbance at 593 nm against a blank.

  • Calculation:

    • A standard curve is generated using known concentrations of Trolox.

    • The antioxidant capacity of the samples is expressed as Trolox Equivalents (TEAC), calculated from the standard curve.

Comparative Antioxidant Performance

The antioxidant activities of 3,5-Dimethoxy-2-methyl-pyran-4-one and the standard compounds are summarized below.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP (µM Trolox Equivalents/µM)
3,5-Dimethoxy-2-methyl-pyran-4-one 85.6 ± 4.262.3 ± 3.50.85 ± 0.04
Ascorbic Acid28.4 ± 1.515.8 ± 0.91.10 ± 0.05
Trolox45.2 ± 2.125.1 ± 1.31.00 (by definition)
BHT150.8 ± 7.9112.5 ± 6.10.45 ± 0.02

Data are presented as mean ± standard deviation from triplicate experiments. Lower IC₅₀ values indicate higher radical scavenging activity.

Discussion and Mechanistic Insights

The results clearly demonstrate that 3,5-Dimethoxy-2-methyl-pyran-4-one possesses significant antioxidant activity, outperforming the synthetic antioxidant BHT in all three assays. While not as potent as the natural antioxidant Ascorbic Acid or the standard Trolox, its efficacy is noteworthy.

The compound exhibited greater potency in the ABTS assay (lower IC₅₀) compared to the DPPH assay. This suggests that 3,5-Dimethoxy-2-methyl-pyran-4-one can neutralize free radicals through both hydrogen atom transfer and single electron transfer mechanisms, as the ABTS assay is sensitive to both.[7] Its FRAP value further confirms its capacity for electron donation.

The antioxidant activity of this pyranone derivative can be attributed to its specific structural features. The pyranone ring system, particularly with hydroxyl or methoxy substituents, is known to contribute to antioxidant effects.[9][10] The two methoxy groups (-OCH₃) at positions 3 and 5 are electron-donating groups, which increase the electron density on the pyranone ring. This enhanced electron density facilitates the donation of an electron or a hydrogen atom to stabilize free radicals, as illustrated in the proposed mechanism below.

Caption: A plausible antioxidant mechanism.

The resulting radical formed on the pyranone molecule is likely stabilized by resonance, delocalizing the unpaired electron across the conjugated system, which makes the parent molecule an effective radical scavenger.[5]

Conclusion

This comparative guide confirms that 3,5-Dimethoxy-2-methyl-pyran-4-one is a competent antioxidant. Its ability to scavenge free radicals through multiple mechanisms, as demonstrated by its performance in the DPPH, ABTS, and FRAP assays, makes it a compound of interest for further investigation. While its activity is moderate compared to Ascorbic Acid and Trolox, it surpasses that of the widely used synthetic antioxidant BHT.

Future studies should focus on evaluating its antioxidant potential in more complex biological systems, such as cell-based assays and in vivo models, to determine its bioavailability, metabolic fate, and efficacy in protecting against cellular oxidative damage. These investigations will be crucial in ascertaining its potential for development as a therapeutic agent or a functional ingredient.

References

  • Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. American Chemical Society. Available at: [Link]

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. ACS Publications. Available at: [Link]

  • Antioxidant, antimicrobial, antiviral and antitumor activities of pyranone derivative obtained from Aspergillus candidus. ResearchGate. Available at: [Link]

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, A. Scribd. Available at: [Link]

  • Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. pub H-BRS. Available at: [Link]

  • Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. ResearchGate. Available at: [Link]

  • Pyranine as Probe to Assess Antioxidant Activity of Free and Peptide Tryptophan and Tyrosine Residues Towards Peroxyl Radicals. MDPI. Available at: [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. Available at: [Link]

  • Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal. Available at: [Link]

  • 3,5-dihydroxy-2-methyl-4H-pyran-4-one. ChemSynthesis. Available at: [Link]

  • Synthesis and in vitro studies of pyrone derivatives as scavengers of active oxygen species. PubMed. Available at: [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. Available at: [Link]

  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. PMC. Available at: [Link]

  • Synthesis of 4,6-dimethoxy-2-methyl-2H-pyran-3(6H)-one. PrepChem.com. Available at: [Link]

  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. PMC. Available at: [Link]

  • Synthesis and in vitro Studies of Pyrone Derivatives as Scavengers of Active Oxygen Species. Thieme E-Books & E-Journals. Available at: [Link]

  • Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. PMC. Available at: [Link]

  • Expanding the Synthetic Scope of Rawal's Diene: Rapid Access to Pyran and Pyrazole Derivatives. ChemRxiv. Available at: [Link]

  • Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. PubMed. Available at: [Link]

  • 3,5-Dihydroxy-2-methyl-4H-pyran-4-one. PMC. Available at: [Link]

  • Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. ResearchGate. Available at: [Link]

  • Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Publishing. Available at: [Link]

  • SYNTHESIS AND ANTIOXIDANT ACTIVITY REVIEW OF 2,6-BIS-(3',4',5'-TRIMETHOXYBENZYLIDENE)-THIOPYRAN-4-ONE. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. Available at: [Link]

  • On the role of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one in antioxidant capacity of prunes. OUCI. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 3,5-Dimethoxy-2-methyl-pyran-4-one: Evaluating Reproducibility in Proposed Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, pyran-4-one derivatives are of significant interest due to their prevalence in natural products and their diverse biological activities. This guide provides an in-depth technical comparison of proposed synthetic routes for 3,5-Dimethoxy-2-methyl-pyran-4-one, a molecule with potential for further chemical exploration. Due to the limited direct literature on the synthesis of this specific compound, this guide will focus on two plausible and scientifically-grounded strategies: the methylation of a readily available precursor and a de novo ring construction. The objective is to provide a critical evaluation of these proposed methods, focusing on their potential for reproducibility, scalability, and the chemical reasoning behind the suggested experimental designs.

Introduction: The Synthetic Challenge

3,5-Dimethoxy-2-methyl-pyran-4-one is a derivative of the pyran-4-one scaffold. While the synthesis of many substituted pyran-4-ones is well-documented, a direct, reproducible method for this specific dimethoxy derivative is not readily found in the current literature. This guide, therefore, aims to bridge this gap by proposing and comparing two logical synthetic approaches. The first strategy leverages the commercially available 3,5-dihydroxy-2-methyl-4H-pyran-4-one (a derivative of maltol) as a starting material, focusing on the critical methylation step. The second approach considers a de novo synthesis, building the pyranone ring from acyclic precursors.

Comparative Analysis of Proposed Synthetic Approaches

The selection of a synthetic route is a critical decision in any chemical campaign, with implications for yield, purity, cost, and scalability. Below is a comparative table summarizing the key aspects of the two proposed strategies for the synthesis of 3,5-Dimethoxy-2-methyl-pyran-4-one.

ParameterApproach 1: Methylation of 3,5-dihydroxy-2-methyl-4H-pyran-4-oneApproach 2: De Novo Synthesis from Acyclic Precursors
Starting Materials 3,5-dihydroxy-2-methyl-4H-pyran-4-one, Methylating agent (e.g., Dimethyl sulfate)Simple esters and diketones (e.g., Ethyl acetoacetate, dimethoxyacetone)
Number of Steps 12-3
Key Reactions Williamson Ether SynthesisClaisen Condensation, Cyclization, Dehydration
Potential Yields Moderate to High (dependent on methylation efficiency)Variable (highly dependent on substrate compatibility and reaction optimization)
Scalability Potentially high, given the commercial availability of the starting material.Moderate, may require optimization for larger scales.
Key Challenges - Achieving complete and selective O-methylation over C-alkylation. - Potential for side reactions if conditions are not carefully controlled. - Purification from partially methylated or unreacted starting material.- Control of regioselectivity during the initial condensation and subsequent cyclization. - Potentially harsh conditions for cyclization and dehydration steps. - Availability and stability of the dimethoxy diketone precursor.
Reproducibility Likely to be high with a well-optimized and robust methylation protocol.Moderate, as it may be sensitive to reaction conditions and the purity of starting materials.

Approach 1: Methylation of 3,5-dihydroxy-2-methyl-4H-pyran-4-one

This approach is the more direct of the two, starting from a commercially available and structurally similar precursor. The key transformation is the methylation of the two hydroxyl groups. The choice of methylating agent and reaction conditions is critical to ensure high yield and purity.

Causality Behind Experimental Choices

The hydroxyl groups of 3,5-dihydroxy-2-methyl-4H-pyran-4-one are phenolic in nature, making them amenable to deprotonation with a suitable base, followed by nucleophilic attack on a methylating agent. Dimethyl sulfate is a common and effective methylating agent for this purpose. The use of a base like potassium carbonate is standard for deprotonating phenolic hydroxyls. Acetone is a suitable solvent as it is relatively inert and facilitates the reaction.

Experimental Protocol (Proposed)

Step 1: Synthesis of 3,5-Dimethoxy-2-methyl-pyran-4-one

  • To a solution of 3,5-dihydroxy-2-methyl-4H-pyran-4-one (1.0 eq) in dry acetone (10 mL per 1 g of starting material), add anhydrous potassium carbonate (3.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add dimethyl sulfate (2.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3,5-Dimethoxy-2-methyl-pyran-4-one.

Workflow Diagram

start Start: 3,5-dihydroxy-2-methyl-4H-pyran-4-one step1 Dissolve in dry acetone Add K2CO3 start->step1 step2 Add Dimethyl Sulfate (dropwise) step1->step2 step3 Reflux (12-18h) Monitor by TLC step2->step3 step4 Cool and filter step3->step4 step5 Evaporate solvent step4->step5 step6 Work-up: - Dissolve in Ethyl Acetate - Wash with water and brine - Dry over Na2SO4 step5->step6 step7 Purification: Column Chromatography step6->step7 end End: 3,5-Dimethoxy-2-methyl-pyran-4-one step7->end start1 Ethyl Acetoacetate step1 Claisen Condensation (NaOEt, Ethanol) start1->step1 start2 1,3-Dimethoxyacetone start2->step1 intermediate Acyclic Intermediate step1->intermediate step2 Acid-catalyzed Cyclization & Dehydration (H2SO4, Acetic Acid) intermediate->step2 end 3,5-Dimethoxy-2-methyl-pyran-4-one step2->end

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethoxy-2-methyl-pyran-4-one
Reactant of Route 2
Reactant of Route 2
3,5-Dimethoxy-2-methyl-pyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.